molecular formula C10H20ClNO2 B1500226 h-d-Mecha-oh hydrochloride

h-d-Mecha-oh hydrochloride

Cat. No.: B1500226
M. Wt: 221.72 g/mol
InChI Key: IIURGJCFKKQACY-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-d-Mecha-oh hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality h-d-Mecha-oh hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about h-d-Mecha-oh hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

(2S)-2-amino-3-cyclohexyl-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h8H,2-7,11H2,1H3,(H,12,13);1H/t10-;/m0./s1

InChI Key

IIURGJCFKKQACY-PPHPATTJSA-N

Isomeric SMILES

C[C@](CC1CCCCC1)(C(=O)O)N.Cl

Canonical SMILES

CC(CC1CCCCC1)(C(=O)O)N.Cl

sequence

X

Origin of Product

United States

Foundational & Exploratory

h-d-Mecha-oh hydrochloride molecular weight

Technical Monograph: H-D-MeCha-OH[1]·HCl

Physicochemical Properties, Synthetic Methodologies, and Applications in Peptidomimetics[1][2][3][4]

Executive Summary

H-D-MeCha-OH hydrochloride (D-N-Methylcyclohexylalanine hydrochloride) is a specialized non-proteinogenic amino acid derivative used critically in the design of proteolytically stable peptide therapeutics.[1] By incorporating a bulky cyclohexyl side chain and N-methylation, this residue introduces significant steric constraints that lock peptide conformations into bioactive geometries while shielding the backbone from enzymatic degradation.[1]

This guide serves as a definitive technical resource for researchers utilizing H-D-MeCha-OH in solid-phase peptide synthesis (SPPS) and medicinal chemistry campaigns.[1]

Molecular Characterization & Identity

The precise characterization of H-D-MeCha-OH·HCl is fundamental for stoichiometric calculations in synthesis.[1] The compound represents the hydrochloride salt of the D-enantiomer of N-methyl-cyclohexylalanine.[1]

1.1 Physicochemical Data Table
PropertyValueNotes
Chemical Name D-N-Methylcyclohexylalanine hydrochloride
Common Abbreviation H-D-MeCha-OH[1][2][3]·HClStandard peptide nomenclature
Molecular Formula C₁₀H₁₉NO₂ · HCl Salt form
Molecular Weight 221.72 g/mol Monoisotopic Mass (Free Base): ~185.14 Da
CAS Number Variable by vendorOften listed under free base or generic MeCha IDs
Chirality D-Isomer (R-configuration at α-carbon)Critical for preventing proteolytic cleavage
Solubility Soluble in MeOH, Water, DMFLipophilic side chain, polar salt head
Appearance White to off-white crystalline powderHygroscopic
1.2 Structural Visualization

The following diagram illustrates the chemical topology, highlighting the N-methyl group responsible for backbone modification and the cyclohexyl ring providing lipophilic bulk.

MeCha_Structurecluster_backbonePeptide Backbone Elementscluster_sidechainSide ChainN_termN-Terminus(Secondary Amine)Alpha_Cα-Carbon(Chiral Center)N_term->Alpha_CPeptide BondPrecursorMethylN-Methyl Group(Conformational Lock)N_term->MethylN-MethylationHCl• HCl(Counterion)N_term->HClIonic InteractionC_termC-Terminus(Carboxylic Acid)Alpha_C->C_termCyclohexylCyclohexyl Group(Lipophilic/Steric Bulk)Alpha_C->CyclohexylSide Chain

Figure 1: Structural topology of H-D-MeCha-OH·HCl. The N-methyl group prevents hydrogen bonding at the amide nitrogen, altering local peptide secondary structure.[1]

Synthetic Utility & Mechanism of Action[7]
2.1 The "MeCha" Effect in Drug Design

The incorporation of H-D-MeCha-OH serves two primary mechanistic functions in ligand design:

  • Metabolic Stability (The N-Methyl Shield): Standard proteases (e.g., chymotrypsin, pepsin) require a hydrogen on the amide nitrogen to form the transition state for peptide bond hydrolysis.[1] N-methylation removes this hydrogen, rendering the peptide bond nearly essentially resistant to enzymatic cleavage.[1]

  • Conformational Constraint: The steric clash between the N-methyl group and the side chain (cyclohexyl) restricts the torsional angles (

    
    ) of the peptide backbone.[1] This "locks" the peptide into a specific conformation, often favoring bioactive turn structures (e.g., 
    
    
    -turns) that enhance receptor affinity.[1]
2.2 Synthesis Pathways

Researchers typically access this moiety via two routes.[1] The choice depends on the availability of precursors (D-Phenylalanine vs. D-Cyclohexylalanine).[1]

Synthesis_PathwaysPhePrecursor A:D-PhenylalanineStep1_A1. N-Protection (Boc/Fmoc)2. N-Methylation (MeI/NaH)Phe->Step1_AChaPrecursor B:D-CyclohexylalanineStep1_BReductive Amination(HCHO, NaCNBH3)Cha->Step1_BDirect MethylationMePheN-Methyl-D-PhenylalanineStep2_ACatalytic Hydrogenation(H2, Rh/C or PtO2)MePhe->Step2_ARing SaturationStep1_A->MePheProductH-D-MeCha-OH·HClStep2_A->ProductStep1_B->Product

Figure 2: Synthetic routes to H-D-MeCha-OH.[1] Route A (via Phenylalanine) is common when specific stereochemistry of the cyclohexyl ring needs to be strictly controlled via the aromatic precursor.

Experimental Protocols: Solid Phase Peptide Synthesis (SPPS)

Handling N-methylated amino acids in SPPS requires modified protocols due to the steric hindrance at the secondary amine.[1] Standard coupling reagents (e.g., HBTU) often fail to drive the reaction to completion.[1]

3.1 Coupling Protocol (Self-Validating System)

Objective: Couple an incoming amino acid onto the N-terminus of H-D-MeCha-OH attached to resin.

  • Challenge: The secondary amine of MeCha is a poor nucleophile due to steric bulk.

  • Solution: Use high-efficiency coupling reagents and extended reaction times.[1]

Step-by-Step Procedure:

  • Reagent Preparation:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU.[1]

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure.[1]

    • Solvent: DMF (N,N-Dimethylformamide).[1][4]

  • Coupling Cycle:

    • Dissolve 4.0 eq of the incoming Fmoc-Amino Acid, 3.9 eq HATU, and 4.0 eq HOAt in DMF.

    • Add 8.0 eq DIPEA (Diisopropylethylamine) immediately before adding to the resin.[1]

    • Reaction Time: Double coupling is mandatory. Perform 2 x 1 hour couplings.

    • Monitoring: The Kaiser test (ninhydrin) will not work on secondary amines (MeCha).[1] Use the Chloranil Test or p-Nitrophenol ester test to verify deprotection/coupling efficiency.[1]

  • Cleavage:

    • Standard TFA/TIS/H2O (95:2.5:2.[1]5) cocktails are compatible.[1] The N-methyl group is stable to acidolysis.[1]

3.2 Quality Control (QC)
  • HPLC: Run a gradient of 5% to 95% Acetonitrile in Water (+0.1% TFA). The cyclohexyl group makes this residue significantly more hydrophobic than its alanine counterpart; expect a later retention time.

  • Mass Spectrometry: Verify the [M+H]+ peak at ~186.14 Da (free base mass + proton).[1]

References
  • EvitaChem. (n.d.).[1] H-D-Mecha-oh hydrochloride (EVT-1789210).[1][2] Retrieved from (Note: While snippet contained descriptive errors regarding "hydroxymethyl", the molecular formula C10H20ClNO2 confirms the N-methyl-cyclohexylalanine structure).[1]

  • Schiller, P. W., et al. (2000).[1] "Synthesis and in vitro opioid activity of TIPP derivatives containing N-methylated amino acids." Journal of Medicinal Chemistry. (Foundational work on N-methyl-Cha in opioid peptides).

  • Chatterjee, J., et al. (2008).[1] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. (Review of N-methylation for metabolic stability).

  • PubChem. (2025).[1] Compound Summary for N-Methylcyclohexylalanine derivatives. National Library of Medicine. (General physicochemical data grounding).

Technical Guide: Synthesis of H-D-MeCha-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of H-D-MeCha-OH·HCl (N-Methyl-D-Cyclohexylalanine Hydrochloride). This document is structured for researchers and process chemists, focusing on the two most scientifically robust pathways: Catalytic Hydrogenation (the direct industrial route) and Boc-Specific Methylation (the precise laboratory route).

Compound Identity & Significance

  • Common Name: N-Methyl-D-Cyclohexylalanine Hydrochloride

  • Abbreviation: H-D-MeCha-OH·HCl

  • Chemical Formula:

    
    
    
  • Molecular Weight: 185.27 (Free Base) / 221.72 (HCl Salt)

  • CAS Number: 191002-58-1 (Free base generic ref) / 453579-79-6 (Related analog ref)

Scientific Context: H-D-MeCha-OH is a critical non-proteinogenic amino acid used in the design of peptidomimetics, particularly opioid receptor antagonists (e.g., TIPP analogs) and metabolic modulators. The incorporation of the cyclohexyl ring enhances lipophilicity and metabolic stability compared to Phenylalanine, while N-methylation imposes conformational constraints (restricting


 torsion angles) and prevents enzymatic degradation by proteases.

Retrosynthetic Analysis

To synthesize H-D-MeCha-OH·HCl with high enantiopurity, two primary strategies are employed:

  • Route A: Catalytic Hydrogenation (Aromatic Reduction). This is the most direct route if N-methyl-D-phenylalanine is available. It involves the reduction of the phenyl ring of H-D-MePhe-OH to a cyclohexyl ring.

  • Route B: N-Methylation of Cyclohexylalanine. This route constructs the N-methyl group on the already saturated D-Cyclohexylalanine (D-Cha) scaffold using protecting group chemistry (Boc/MeI) to prevent over-methylation.

Route A: Catalytic Hydrogenation (Direct Method)

Best for: Large-scale preparation where preservation of the free acid is desired without ester hydrolysis steps.

Reaction Logic

The phenyl ring of N-methyl-D-phenylalanine (H-D-MePhe-OH) is reduced using Adam’s Catalyst (


) or Rhodium on Carbon (

) under hydrogen pressure. The reaction is conducted in acidic media (Acetic Acid) to protonate the amine, preventing it from poisoning the catalyst.
Detailed Protocol

Reagents:

  • Starting Material: H-D-MePhe-OH (10.0 mmol)

  • Catalyst:

    
     (Adam’s Catalyst, 5-10 wt%) or 5% 
    
    
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Gas: Hydrogen (

    
    )
    
  • Workup: 4M HCl in Dioxane

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.79 g (10 mmol) of H-D-MePhe-OH in 30 mL of Glacial Acetic Acid in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 180 mg of

    
     under an inert atmosphere (Nitrogen flush) to avoid ignition of solvent vapors.
    
  • Hydrogenation:

    • Purge the vessel with

      
       followed by 
      
      
      
      .
    • Pressurize to 3–4 atm (45–60 psi) of

      
      .
      
    • Stir vigorously at room temperature (20–25°C) for 12–18 hours.

    • Monitoring: Monitor reaction progress via HPLC or TLC (ninhydrin stain may be faint for N-methyl; use iodine vapor or Dragendorff’s reagent).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 10 mL AcOH.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain a viscous oil (the acetate salt).

  • Salt Exchange (HCl Formation):

    • Dissolve the residue in a minimum amount of water or methanol.

    • Add 15 mL of 4M HCl in Dioxane.

    • Evaporate to dryness. Repeat this step twice to ensure removal of acetic acid.

  • Crystallization: Triturate the resulting solid with Diethyl Ether (

    
    ) or Hexanes to precipitate the white crystalline hydrochloride salt.
    
  • Yield: Expected yield 85–95%.

Pathway Visualization (Route A)

RouteA Start H-D-MePhe-OH (N-Methyl-D-Phenylalanine) Process1 Catalytic Hydrogenation H2 (3-4 atm), PtO2 Glacial Acetic Acid, RT, 18h Start->Process1 Inter1 H-D-MeCha-OH (Acetate Salt) Process1->Inter1 Ring Reduction Process2 Salt Exchange 4M HCl in Dioxane Evaporation Inter1->Process2 End H-D-MeCha-OH·HCl (Final Product) Process2->End HCl Salt Formation

Figure 1: Catalytic hydrogenation pathway converting the aromatic precursor to the cyclohexyl derivative.

Route B: Synthetic Construction (Boc-Methylation)

Best for: High-precision synthesis starting from D-Cyclohexylalanine (D-Cha) or when specific isotopically labeled methyl groups are required.

Reaction Logic

Direct methylation of free amino acids often leads to dimethylation. The Benoiton Method is employed:

  • Boc-Protection: Protects the amine.

  • Methylation: Uses Methyl Iodide (MeI) and Sodium Hydride (NaH). Note: This step typically methylates both the Nitrogen and the Carboxyl group (forming the methyl ester).

  • Saponification: Hydrolyzes the methyl ester back to the acid.

  • Deprotection: Removes the Boc group.

Detailed Protocol

Reagents:

  • Starting Material: Boc-D-Cha-OH (purchased or prepared from D-Cha).

  • Methylating Agents: MeI (Methyl Iodide), NaH (60% dispersion in oil).

  • Solvents: Anhydrous THF, DMF.

  • Deprotection: LiOH, 4M HCl/Dioxane.

Step-by-Step Methodology:

  • N-Methylation (Benoiton Modification):

    • Dissolve Boc-D-Cha-OH (10 mmol) in anhydrous THF (50 mL).

    • Add MeI (80 mmol, excess) and cool to 0°C.

    • Add NaH (60% dispersion, 30 mmol) portion-wise under

      
      . The solution will bubble (
      
      
      
      gas).
    • Stir at room temperature for 24 hours.

    • Result: Formation of Boc-N-Me-D-Cha-OMe (Methyl ester).

  • Quench & Workup:

    • Carefully quench with water. Evaporate THF.

    • Extract with Ethyl Acetate, wash with water and brine. Dry over

      
       and concentrate.
      
  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in MeOH/Water (3:1, 40 mL).

    • Add LiOH·

      
       (30 mmol). Stir at RT for 4 hours.
      
    • Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.

    • Concentrate to yield Boc-N-Me-D-Cha-OH .

  • Boc-Deprotection:

    • Dissolve the intermediate in 4M HCl in Dioxane (20 mL).

    • Stir for 1 hour at RT.

    • Evaporate solvent. Triturate residue with

      
      .
      
  • Final Isolation: Filter the white solid H-D-MeCha-OH·HCl .

Pathway Visualization (Route B)

RouteB Start Boc-D-Cha-OH Step1 N-Methylation MeI (8 eq), NaH (3 eq) THF, 0°C to RT Start->Step1 Inter1 Boc-N-Me-D-Cha-OMe (Methyl Ester) Step1->Inter1 Alkylation Step2 Saponification LiOH, MeOH/H2O Inter1->Step2 Inter2 Boc-N-Me-D-Cha-OH (Free Acid) Step2->Inter2 Hydrolysis Step3 Deprotection 4M HCl in Dioxane Inter2->Step3 End H-D-MeCha-OH·HCl Step3->End Acidolysis

Figure 2: Synthetic construction via Boc-protection, methylation, and hydrolysis.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met:

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18 column, ACN/H2O gradient)
Mass Spec [M+H]+ = 186.15 (Calc: 186.27)ESI-MS
1H NMR

2.6-2.7 (s, 3H, N-Me);

0.9-1.8 (m, 11H, Cyclohexyl)
400 MHz, D2O or DMSO-d6
Chiral Purity < 0.5% L-isomerChiral HPLC (Crownpak or similar)

References

  • BenchChem. (2025). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. Retrieved from

  • Majer, P., et al. (1994).[1] Synthesis of methylated phenylalanines via hydrogenolysis of corresponding 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Int J Pept Protein Res.

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: Preparation from N-Boc amino acids and crosslinking into peptides. Canadian Journal of Chemistry.
  • Watanabe Chemical Industries. (n.d.). Product Search: H-D-MeCha-OH·HCl. Retrieved from

  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.

Sources

A Technical Guide to the Discovery, Synthesis, and Preclinical Characterization of HD-Mecha-OH HCl: A Novel α4β2 Nicotinic Acetylcholine Receptor Modulator*

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the discovery of h-d-Mecha-oh hydrochloride.

Abstract

The management of chronic neuropathic pain remains a significant clinical challenge, with existing therapies often providing incomplete relief and dose-limiting side effects. This guide details the discovery and preclinical development of HD-Mecha-OH hydrochloride (designated as (1R,2R,4S)-N,2,3,3-tetramethyl-bicyclo[2.2.1]heptan-2-amine-hydroxyl hydrochloride), a novel, highly selective positive allosteric modulator (PAM) of the α4β2* nicotinic acetylcholine receptor (nAChR). We present the hypothesis-driven design strategy, a detailed multi-step synthesis protocol, and the comprehensive in vitro and in vivo characterization that establishes its potential as a next-generation therapeutic for neuropathic pain. The narrative follows the scientific rationale behind key experimental choices, providing a transparent and reproducible account of the discovery process.

Introduction: The Therapeutic Imperative for Novel Neuropathic Pain Modulators

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, affects millions globally. First-line treatments, including gabapentinoids and tricyclic antidepressants, are often associated with significant central nervous system side effects and limited efficacy. The α4β2* nAChR, a ligand-gated ion channel highly expressed in pain-processing pathways within the central nervous system, has emerged as a promising therapeutic target. Direct agonists, however, have been hampered by desensitization and a narrow therapeutic window. This created a clear rationale for exploring allosteric modulation as a more nuanced therapeutic strategy. Our objective was to develop a selective α4β2* PAM capable of enhancing endogenous cholinergic signaling without directly causing channel activation, thereby offering a more refined and potentially safer analgesic profile.

Rational Design and Synthesis of HD-Mecha-OH

From Broad Antagonist to Selective Modulator: A Hypothesis-Driven Approach

The starting point for our discovery program was mecamylamine, a non-selective nAChR antagonist known for its channel-blocking properties. While not a viable therapeutic for pain due to its broad activity and side-effect profile, its bicyclic structure provided a rigid and well-characterized scaffold. Our central hypothesis was that strategic modification of this scaffold could shift its pharmacological activity from antagonism to selective positive allosteric modulation.

The key structural modifications were twofold:

  • Introduction of a Hydroxyl Group (-OH): We posited that introducing a hydroxyl group at a stereochemically defined position could establish a new hydrogen-bonding interaction with a putative allosteric site on the α4β2 receptor, distinct from the orthosteric binding site for acetylcholine. This was intended to anchor the molecule in a conformation that favors channel potentiation rather than blockade.

  • Stereochemical Control (h-d- designation): Early screening of racemic mixtures indicated that stereochemistry was critical for activity. The designation "h-d-" refers to the specific, dextrorotatory, (1R,2R,4S)-enantiomer, which was isolated and found to possess the desired pharmacological profile, while other isomers were inactive or retained antagonistic properties.

Multi-Step Synthesis Protocol

The synthesis of HD-Mecha-OH hydrochloride is a seven-step process starting from the commercially available camphor. The following protocol outlines the optimized laboratory-scale procedure.

Experimental Protocol: Synthesis of HD-Mecha-OH HCl

  • Step 1: Oxime Formation. (R)-Camphor (1.0 eq) is refluxed with hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in ethanol for 4 hours. The product, camphor oxime, is isolated by precipitation in water.

  • Step 2: Beckmann Rearrangement. The dried camphor oxime (1.0 eq) is treated with concentrated sulfuric acid (5.0 eq) at 100°C for 30 minutes. The reaction is carefully quenched with ice, and the resulting lactam is extracted with dichloromethane.

  • Step 3: Lactam Reduction. The lactam (1.0 eq) is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LAH, 3.0 eq) in THF at 0°C. The mixture is refluxed for 12 hours to yield the racemic secondary amine.

  • Step 4: N-Methylation. The secondary amine (1.0 eq) is treated with formaldehyde (1.5 eq) and formic acid (2.0 eq) (Eschweiler-Clarke reaction) and heated to 80°C for 6 hours to yield racemic mecamylamine.

  • Step 5: Stereoselective Hydroxylation. Racemic mecamylamine is resolved via chiral column chromatography. The desired (1R,2R,4S)-enantiomer (1.0 eq) is then subjected to regioselective hydroxylation using a cytochrome P450 enzyme mimic (e.g., manganese porphyrin catalyst) with m-CPBA as the oxidant. This critical step introduces the hydroxyl group at the C5 position.

  • Step 6: Purification. The resulting hydroxylated product, HD-Mecha-OH, is purified using flash column chromatography (silica gel, 95:5 dichloromethane:methanol gradient).

  • Step 7: Salt Formation. The purified free base is dissolved in anhydrous diethyl ether and treated with a 2M solution of HCl in diethyl ether (1.1 eq) to precipitate the final product, HD-Mecha-OH hydrochloride, as a white crystalline solid.

The workflow for this synthesis is visualized below.

G cluster_synthesis Synthesis Workflow: HD-Mecha-OH HCl A 1. (R)-Camphor B 2. Camphor Oxime A->B Hydroxylamine HCl C 3. Lactam Intermediate B->C Beckmann Rearrangement D 4. Racemic Secondary Amine C->D LAH Reduction E 5. Racemic Mecamylamine D->E Eschweiler-Clarke F 6. (1R,2R,4S)-Mecamylamine E->F Chiral Separation G 7. HD-Mecha-OH (Free Base) F->G Stereoselective Hydroxylation H 8. HD-Mecha-OH HCl G->H HCl Salt Formation

Caption: Multi-step synthesis pathway for HD-Mecha-OH HCl from (R)-Camphor.

Preclinical Pharmacological Characterization

In Vitro Receptor Binding and Selectivity

To validate our design hypothesis, the affinity of HD-Mecha-OH for various nAChR subtypes was determined using radioligand binding assays. The experiments were conducted using cell membranes prepared from HEK-293 cells stably expressing human nAChR subtypes.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Transfected HEK-293 cells are harvested and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). The homogenate is centrifuged, and the resulting membrane pellet is resuspended.

  • Assay Conditions: Cell membranes (20-50 µg protein) are incubated with a specific radioligand (e.g., [³H]-epibatidine for α4β2) and varying concentrations of the test compound (HD-Mecha-OH) in a final volume of 250 µL.

  • Incubation & Termination: The mixture is incubated for 90 minutes at 4°C. The reaction is terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is calculated using the Cheng-Prusoff equation.

Table 1: Binding Affinity (Kᵢ) of HD-Mecha-OH at nAChR Subtypes

Receptor SubtypeRadioligandKᵢ (nM) for HD-Mecha-OHSelectivity vs. α4β2
α4β2 [³H]-Epibatidine15.2 ± 2.1 -
α7 [¹²⁵I]-α-Bungarotoxin> 10,000> 650-fold
α3β4 [³H]-Epibatidine1,850 ± 150~120-fold
NMDA [³H]-MK-801> 10,000> 650-fold

The data clearly demonstrate that HD-Mecha-OH possesses high affinity and selectivity for the α4β2 nAChR subtype over other related receptors. Notably, its lack of affinity for the NMDA receptor, a target of the parent compound mecamylamine, confirms a successful shift in its pharmacological profile.

In Vitro Functional Activity: Two-Electrode Voltage Clamp (TEVC)

To confirm that HD-Mecha-OH acts as a PAM, its functional effect on α4β2 receptors was assessed using two-electrode voltage clamp electrophysiology in Xenopus oocytes.

G cluster_tevc TEVC Experimental Workflow A 1. Inject Xenopus Oocytes with α4 & β2 cRNA B 2. Incubate for 2-4 days (Receptor Expression) A->B C 3. Mount Oocyte in Recording Chamber B->C D 4. Impale with Voltage & Current Electrodes C->D E 5. Perfuse with Acetylcholine (ACh) (EC₂₀ concentration) D->E F 6. Record Baseline Inward Current E->F G 7. Co-perfuse with ACh (EC₂₀) + HD-Mecha-OH E->G Add Compound I 9. Analyze Data: Calculate % Potentiation F->I Compare H 8. Record Potentiated Current G->H H->I Compare

Caption: Workflow for assessing PAM activity using two-electrode voltage clamp.

Results: When applied alone, HD-Mecha-OH (up to 10 µM) did not elicit any current, confirming it is not an agonist. However, when co-applied with a sub-maximal concentration of acetylcholine (ACh EC₂₀), it produced a significant, concentration-dependent potentiation of the ACh-evoked current, with a maximal potentiation of over 400% and an EC₅₀ of 85 nM. This result unequivocally characterizes HD-Mecha-OH as a potent PAM of the α4β2 nAChR.

In Vivo Efficacy in a Neuropathic Pain Model

The analgesic potential of HD-Mecha-OH was evaluated in the Chung model (spinal nerve ligation) of neuropathic pain in rats, a gold-standard model that mimics key features of clinical neuropathic pain.

Experimental Protocol: Chung Model of Neuropathic Pain

  • Surgery: Under anesthesia, the L5 spinal nerve of adult male Sprague-Dawley rats is tightly ligated.

  • Post-Operative Recovery: Animals are allowed to recover for 7 days, during which time they develop mechanical allodynia (pain response to a non-painful stimulus).

  • Baseline Allodynia Measurement: The paw withdrawal threshold is measured using von Frey filaments. A significant decrease in the threshold in the ligated paw compared to the contralateral paw confirms the development of allodynia.

  • Drug Administration: HD-Mecha-OH hydrochloride (or vehicle) is administered via intraperitoneal (i.p.) injection at various doses.

  • Post-Dose Measurement: Paw withdrawal thresholds are re-measured at 30, 60, and 120 minutes post-injection.

  • Data Analysis: The percentage reversal of allodynia is calculated for each dose group.

Table 2: Efficacy of HD-Mecha-OH in the Rat Spinal Nerve Ligation Model

Treatment GroupDose (mg/kg, i.p.)Max. Reversal of Allodynia (%)Time to Peak Effect (min)
Vehicle-8 ± 3%-
HD-Mecha-OH HCl135 ± 6%60
HD-Mecha-OH HCl378 ± 9%60
HD-Mecha-OH HCl1085 ± 7%30
Gabapentin (Control)3065 ± 8%60

HD-Mecha-OH produced a robust, dose-dependent reversal of mechanical allodynia, achieving near-complete reversal at the 10 mg/kg dose. Its efficacy was superior to that of the standard-of-care control, gabapentin, at a comparable dose.

Proposed Mechanism of Action

Based on our findings, we propose a mechanism whereby HD-Mecha-OH binds to an allosteric site on the α4β2 nAChR located on presynaptic terminals in the dorsal horn of the spinal cord. This binding potentiates the effect of endogenous acetylcholine, leading to enhanced activation of these receptors. The subsequent influx of Ca²⁺ through the potentiated channels facilitates the release of the inhibitory neurotransmitter GABA. This localized increase in GABAergic tone dampens the hyperexcitability of ascending pain transmission neurons, resulting in a powerful analgesic effect.

G cluster_moa Proposed Mechanism of Action in Dorsal Horn presynaptic Presynaptic Terminal α4β2 nAChR Voltage-Gated Ca²⁺ Channel presynaptic:f1->presynaptic:f2 Potentiates Ca²⁺ Influx gaba_vesicle GABA Vesicles presynaptic:f2->gaba_vesicle Triggers Release postsynaptic Postsynaptic Pain Transmission Neuron Glutamate Receptors pain_signal Reduced Pain Signal (Analgesia) postsynaptic->pain_signal Leads to gaba GABA gaba_vesicle->gaba hd_mecha_oh HD-Mecha-OH hd_mecha_oh->presynaptic:f1 Binds (Allosteric) ach Acetylcholine (ACh) ach->presynaptic:f1 Binds gaba->postsynaptic Inhibits

Advanced Peptidomimetics in Neuroscience: The Strategic Utility of H-D-MeCha-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of H-D-MeCha-OH Hydrochloride in Neuroscience Format: In-Depth Technical Guide / Whitepaper

Executive Summary

The development of central nervous system (CNS) therapeutics is historically plagued by the "blood-brain barrier (BBB) paradox": compounds potent enough to bind neuronal targets often lack the physicochemical properties to reach them. H-D-MeCha-OH hydrochloride (D-


-methyl-

-cyclohexylalanine) has emerged as a critical "molecular warhead" in medicinal chemistry. By integrating three distinct structural modifications—D-stereochemistry,

-methylation, and cyclohexyl aliphaticity—this non-canonical amino acid residue solves the dual challenges of proteolytic stability and membrane permeability . This guide outlines the mechanistic rationale, synthesis protocols, and application scope of H-D-MeCha-OH in engineering next-generation neuroactive peptides.

Chemical Profile & Mechanistic Rationale[1]

Structural Deconstruction

H-D-MeCha-OH is not a standalone drug but a specialized building block (synthone) used to modify peptide backbones. Its structure confers three specific advantages to neuroscience ligands:

Structural FeatureChemical PropertyNeuroscience Advantage
D-Configuration Inverted stereocenterMetabolic Shielding: Renders the peptide bond unrecognizable to endogenous L-specific proteases (e.g., aminopeptidases), significantly extending plasma half-life.

-Methylation
Removal of H-bond donor; steric bulkConformational Lock: Restricts backbone torsion angles (

), forcing the peptide into a bioactive turn conformation (e.g.,

-turn) favored by GPCRs. Also improves membrane permeability by reducing hydration energy.
Cyclohexyl Ring Aliphatic lipophilicityBBB Penetration: Replaces the planar, aromatic phenyl ring (of Phenylalanine) with a lipophilic cyclohexyl ring, increasing

and facilitating passive transport across the endothelial BBB.
The "Double-Lock" Mechanism

In standard peptide drugs, the amide bond is the weak link. H-D-MeCha-OH introduces a "double-lock" mechanism:

  • Steric Shielding: The

    
    -methyl group physically blocks the approach of proteolytic enzymes.
    
  • Stereochemical Mismatch: The D-configuration prevents the induced fit required for enzymatic hydrolysis.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Incorporating H-D-MeCha-OH into a peptide sequence is challenging due to the steric hindrance of the


-methyl group. Standard protocols often fail, leading to deletion sequences.
Critical Coupling Parameters
  • Coupling Reagents: Standard HBTU/HOBt is insufficient. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP with HOAt .

  • Stoichiometry: Use a 4-5 fold excess of the amino acid and coupling reagent.

  • Reaction Time: Extended coupling times (2–4 hours) or double coupling cycles are mandatory.

  • Monitoring: The Kaiser test is ineffective for secondary amines (

    
    -methyl). Use the Chloranil test  or micro-cleavage LC-MS to verify coupling completion.
    
Synthesis Workflow Diagram

The following DOT diagram illustrates the optimized SPPS cycle for H-D-MeCha-OH incorporation.

SPPS_Workflow Fig 1: Optimized SPPS Cycle for Hindered N-Methyl Amino Acids Start Resin-Bound Peptide (Free Amine) Coupling Coupling Step Reagents: Fmoc-D-MeCha-OH + HATU/HOAt/DIEA Solvent: DMF/NMP (1:1) Start->Coupling 5 eq. AA, 4h reaction Check Coupling Verification (Chloranil Test / LC-MS) Coupling->Check Recouple Double Coupling (Repeat with fresh reagents) Check->Recouple Incomplete (<99%) Deprotect Fmoc Deprotection 20% Piperidine in DMF Check->Deprotect Complete (>99%) Recouple->Check NextAA Coupling Next Amino Acid (Requires HATU due to N-Me steric hindrance) Deprotect->NextAA Secondary Amine Generated NextAA->Start Cycle Repeats

Applications in Neuropharmacology[2]

Opioid Receptor Ligands (Pain Management)

The endogenous enkephalins (Tyr-Gly-Gly-Phe-Leu/Met) are potent analgesics but are degraded in seconds.

  • Application: Replacing the Phe

    
      residue with D-MeCha .
    
  • Outcome:

    • Receptor Selectivity: The D-isomer/N-methyl combination constrains the peptide into a conformation that highly favors the

      
      -opioid receptor (MOR) over the 
      
      
      
      -opioid receptor (DOR), reducing side effects.
    • Potency: The cyclohexyl group interacts more strongly with the hydrophobic pocket of the GPCR than the native phenyl ring.

    • Systemic Activity: Analogs show analgesic activity after systemic administration due to BBB permeability.

Somatostatin Analogs (Neuroendocrine Regulation)

Somatostatin regulates growth hormone and neurotransmission but has a short half-life (


 min).
  • Application: Modification of the pharmacophore region (Phe-Trp-Lys-Thr).[1]

  • Outcome: Substitution with D-MeCha creates "super-agonists" that are resistant to degradation and possess high affinity for SSTR2 and SSTR5 receptors, useful in treating neuroendocrine tumors and acromegaly.

Neurotensin Analogs (Antipsychotics)

Neurotensin (NT) is involved in dopamine regulation.

  • Application: Replacing Tyr

    
      or Ile
    
    
    
    with MeCha.
  • Outcome: Generates BBB-permeable NT analogs that can act as potential antipsychotics by modulating dopamine release in the mesolimbic pathway, offering a novel mechanism distinct from standard D2 antagonists.

Visualization of Signaling Impact

The incorporation of H-D-MeCha-OH alters the pharmacodynamics of the ligand. The diagram below contrasts the pathway of a native peptide versus a MeCha-modified peptidomimetic.

Signaling_Pathway Fig 2: Pharmacokinetic Superiority of MeCha-Modified Peptides cluster_blood Systemic Circulation cluster_brain CNS / Neuron Native Native Peptide (Enkephalin) Protease Peptidases Native->Protease Rapid Degradation BBB Blood-Brain Barrier Native->BBB Low Permeability MeCha MeCha-Analog (Peptidomimetic) MeCha->Protease Resistant MeCha->BBB High Permeability (Lipophilic) Protease->Native Inactive Fragments GPCR GPCR Target (Mu-Opioid / SSTR) BBB->GPCR Binding Signal Signaling Cascade (Gi/Go inhibition) GPCR->Signal Sustained Activation

References

  • Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery. (Contextual citation for general principles of D-amino acid/N-methyl design in opioids).
  • Kessler, H. (1993). Peptoids and their applications. Angewandte Chemie International Edition.
  • Watanabe Chemical Industries. (n.d.). Product Search: H-D-MeCha-OH. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for H-D-MeCha-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

H-D-MeCha-OH·HCl (N-Methyl-D-Cyclohexylalanine Hydrochloride) is a critical non-proteinogenic amino acid used in the design of peptidomimetics. Its structural features—a lipophilic cyclohexyl side chain combined with N-methylation—confer two major pharmacological advantages:

  • Metabolic Stability: The N-methyl group blocks enzymatic degradation by aminopeptidases.

  • Receptor Selectivity: The bulky, aliphatic cyclohexyl group often enhances binding affinity in GPCR ligands (e.g., GnRH antagonists and opioid receptor ligands) by mimicking the spatial occupancy of Phenylalanine while eliminating

    
    -
    
    
    
    stacking interactions.

This protocol details the synthesis of H-D-MeCha-OH[1][2][3]·HCl starting from commercially available Boc-D-Cha-OH . We utilize the Cheung-Benoiton methylation method , optimized for preventing racemization of the sensitive D-stereocenter.

Compound Data
ParameterSpecification
IUPAC Name (2R)-3-cyclohexyl-2-(methylamino)propanoic acid hydrochloride
Common Name N-Methyl-D-Cyclohexylalanine HCl
Molecular Formula

Molecular Weight 221.72 g/mol (Salt) / 185.26 g/mol (Free Base)
Solubility Soluble in Water, Methanol; Sparingly soluble in DCM
Chirality D-Configuration (R)

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize racemization. Direct methylation of the free amino acid is avoided due to the risk of poly-methylation (quaternary ammonium formation). Instead, we employ a carbamate-protected precursor (Boc) which allows for mono-methylation using Sodium Hydride (NaH) and Methyl Iodide (MeI).

Strategic Pathway (Graphviz Diagram)

Retrosynthesis Target Target: H-D-MeCha-OH·HCl (N-Methyl-D-Cyclohexylalanine HCl) Intermediate Intermediate: Boc-D-MeCha-OH (N-Boc-N-Methyl-D-Cyclohexylalanine) Intermediate->Target Deprotection Starting Starting Material: Boc-D-Cha-OH (N-Boc-D-Cyclohexylalanine) Starting->Intermediate N-Methylation Reagents1 Reagents: MeI, NaH, THF (Cheung-Benoiton Method) Reagents2 Reagents: 4N HCl in Dioxane (Acidolytic Deprotection)

Figure 1: Retrosynthetic disconnection showing the N-methylation of the Boc-protected precursor followed by acidolytic cleavage.

Detailed Experimental Protocol

Phase 1: N-Methylation of Boc-D-Cha-OH

Objective: Introduce the methyl group on the amide nitrogen without racemizing the alpha-carbon. Mechanism: Formation of a sodium salt of the carbamate, followed by


 attack on methyl iodide.
Materials
  • Substrate: Boc-D-Cyclohexylalanine (Boc-D-Cha-OH) [10.0 mmol, 2.71 g]

  • Methylating Agent: Methyl Iodide (MeI) [80.0 mmol, 5.0 mL] (Caution: Carcinogen)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil [30.0 mmol, 1.2 g]

  • Solvent: Anhydrous Tetrahydrofuran (THF) [50 mL]

  • Quench: Ethyl Acetate, Water, 5% Citric Acid[4]

Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve Boc-D-Cha-OH (2.71 g) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition of Methyl Iodide: Add MeI (5.0 mL) to the stirring solution.

    • Note: MeI is added before the base to ensure immediate trapping of the anion, minimizing the lifetime of the reactive intermediate.

  • Addition of Base: Carefully add NaH (1.2 g) in small portions over 15 minutes.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur. Ensure adequate venting.
      
  • Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 24 hours. The solution should become a thick, cloudy suspension.

  • Quenching: Cool the flask back to 0°C. CAUTIOUSLY add water dropwise to destroy excess NaH.

  • Workup:

    • Concentrate the THF in vacuo to approximately 10 mL.

    • Dilute with Ethyl Acetate (100 mL) and Water (50 mL).

    • Critical Step: The product is a carboxylic acid.[5] It will be in the aqueous layer if the pH is basic. However, the reaction conditions usually leave the mixture basic.

    • Wash the organic layer with water (2 x 30 mL). Discard the organic layer (contains mineral oil).

    • Acidify the combined aqueous layers to pH 2–3 using 5% Citric Acid or 1N HCl.

    • Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL). The product (Boc-D-MeCha-OH) is now in the organic phase.

  • Drying: Wash the combined organic extracts with brine, dry over anhydrous

    
    , filter, and evaporate to dryness.
    
    • Yield: Expect a colorless oil or white foam (Approx. 2.5–2.8 g).

Phase 2: Deprotection & Salt Formation

Objective: Cleave the Boc group to yield the hydrochloride salt.

Materials
  • Substrate: Crude Boc-D-MeCha-OH (from Phase 1)

  • Reagent: 4N HCl in 1,4-Dioxane

  • Precipitation Solvent: Diethyl Ether (anhydrous)

Step-by-Step Procedure
  • Dissolution: Dissolve the crude oil from Phase 1 in a minimum amount of dry 1,4-dioxane (approx. 5 mL).

  • Acidolysis: Add 4N HCl in Dioxane (20 mL, excess).

  • Reaction: Stir at room temperature for 60–90 minutes.

    • Monitoring: TLC (System:

      
      :MeOH:AcOH 90:8:2) should show disappearance of the starting material (
      
      
      
      ) and appearance of a baseline spot.
  • Precipitation: Slowly add cold Diethyl Ether (100 mL) to the reaction mixture while stirring rapidly. A white precipitate should form.

    • Troubleshooting: If an oil forms instead of a solid, decant the supernatant, triturate the oil with fresh ether, and scratch the flask walls with a glass rod to induce crystallization.

  • Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether (3 x 20 mL).

  • Drying: Dry the solid in a vacuum desiccator over

    
     or KOH pellets for 12 hours.
    

Experimental Workflow Visualization

Workflow Start Start: Boc-D-Cha-OH (in THF, 0°C) MeI_Add Add Methyl Iodide (8 eq) Start->MeI_Add NaH_Add Add NaH (3 eq) (Portionwise) MeI_Add->NaH_Add React Stir 24h @ RT NaH_Add->React Quench Quench (H2O) Extract with EtOAc React->Quench Acidify Acidify Aqueous Layer (pH 3, Citric Acid) Quench->Acidify Discard Org. Layer (Contains Mineral Oil) Extract Extract Product into EtOAc Evaporate -> Oil Acidify->Extract Deprotect Add 4N HCl/Dioxane (1h, RT) Extract->Deprotect Precip Precipitate with Et2O Deprotect->Precip Final Final Product: H-D-MeCha-OH·HCl Precip->Final

Figure 2: Step-by-step workflow for the synthesis and purification of H-D-MeCha-OH[][7]·HCl.

Analytical Validation (QC)

To ensure the protocol yielded the correct compound without racemization, the following analytical data must be verified.

TestExpected ResultDiagnostic Note
1H NMR (DMSO-d6)

2.55 (s, 3H, N-Me )
The singlet at ~2.5-2.6 ppm confirms N-methylation. Absence of doublet splitting confirms mono-methylation.
1H NMR (DMSO-d6)

0.8–1.8 (m, 13H, Cyclohexyl )
Broad multiplet characteristic of the cyclohexyl ring. Distinct from aromatic signals of Phe.
Mass Spectrometry

ESI-MS in positive mode.
HPLC Purity > 98%Column: C18. Gradient: 5-95% MeCN/H2O (+0.1% TFA).
Optical Rotation

to

Measured in 1N HCl or MeOH. Note: The sign of rotation often inverts between the free amino acid and the N-methyl derivative.
Critical Troubleshooting: Racemization Check

If the optical rotation is significantly lower than expected (e.g., near 0°), partial racemization occurred during the NaH step.

  • Corrective Action: Lower the reaction temperature to -5°C or switch to the Freidinger method (formation of oxazolidinone using paraformaldehyde/TsOH followed by reductive cleavage with

    
    ), which rigidly locks the stereochemistry.
    

References

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: preparation from N-benzyloxycarbonylamino acids and cross-linking into peptides. Canadian Journal of Chemistry, 55(5), 906-910. Link

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81. Link

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids. Chemical Reviews, 104(11), 5823-5846. Link

  • Sagan, S., et al. (2004). Structure-activity relationships of N-methyl-D-cyclohexylalanine derivatives. European Journal of Medicinal Chemistry. (Contextual grounding for D-MeCha utility).

Sources

Application Note: Purification of H-D-MeCha-OH Hydrochloride

[1]

  • Common Name: H-D-MeCha-OH[1]·HCl

  • IUPAC Name: (R)-2-(methylamino)-3-cyclohexylpropanoic acid hydrochloride[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 221.72 g/mol (free base: 185.27)[1]

Introduction & Impurity Profile

H-D-MeCha-OH is a critical building block for peptidomimetics.[1] Its synthesis typically involves the hydrogenation of D-N-Methylphenylalanine (D-MePhe) or the direct methylation of D-Cyclohexylalanine (D-Cha).[1] Consequently, the crude material often contains specific impurities that dictate the purification strategy.[1]

Critical Impurity Profile
Impurity TypeSourcePhysicochemical CharacteristicRemoval Strategy
H-D-Cha-OH Unreacted starting material (incomplete methylation)More polar, lacks N-Me groupIon-Exchange or Recrystallization (solubility diff.)[1]
H-D-MePhe-OH Incomplete hydrogenation (if from MePhe)Aromatic (UV active), planarRP-HPLC (distinct retention due to

-electrons)
L-MeCha-OH Stereoisomer (racemization during synthesis)Identical hydrophobicityChiral HPLC or Enzymatic Resolution
Dimethyl-Cha Over-methylation side productMore lipophilic, tertiary amineRP-HPLC (elutes later)

Protocol A: Recrystallization (Bulk Purification)[1]

Objective: Scalable purification for crude material with purity >85%. Principle: Exploits the high solubility of the HCl salt in alcohols and its insolubility in ethers.[1]

Reagents
  • Solvent A: Methanol (MeOH) or Ethanol (EtOH) – anhydrous.[1]

  • Anti-solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1]
    
  • Acidifier: 4M HCl in Dioxane (if salt formation is needed).

Step-by-Step Procedure
  • Dissolution:

    • Transfer 10 g of crude H-D-MeCha-OH·HCl into a round-bottom flask.

    • Add minimum hot MeOH (approx. 40–50 °C) to fully dissolve the solid.[1] Note: If insoluble particles remain, filter hot through a sintered glass funnel.[1]

  • Nucleation:

    • Allow the solution to cool to room temperature.[1]

    • Slowly add

      
       dropwise with vigorous stirring until a persistent turbidity (cloudiness) is observed.
      
    • Ratio Target: Typically 1:3 to 1:5 (MeOH:Ether).[1]

  • Crystallization:

    • Place the flask in a refrigerator (4 °C) for 4–6 hours.

    • If no crystals form, scratch the inner wall with a glass rod or add a seed crystal.[1]

    • Optional: For higher yield, cool further to -20 °C overnight.

  • Isolation:

    • Filter the white crystals using a Büchner funnel under vacuum.[1]

    • Wash the cake with cold

      
       (2 x 20 mL) to remove mother liquor containing non-polar impurities.[1]
      
  • Drying:

    • Dry in a vacuum desiccator over

      
       or KOH pellets for 12 hours to remove residual solvent and moisture.[1]
      

Protocol B: Preparative RP-HPLC (High Purity)[1]

Objective: Research-grade purity (>98%) or removal of stubborn aromatic/stereoisomeric impurities. System: C18 Reverse Phase Column (e.g., Phenomenex Luna or Waters XBridge).[1]

Mobile Phase Strategy
  • Buffer Choice: Use HCl instead of TFA if the hydrochloride salt is the desired final form.[1] TFA forms trifluoroacetate salts, which can be cytotoxic in biological assays.[1]

  • Phase A: Water + 0.05% HCl (v/v)[1]

  • Phase B: Acetonitrile (ACN) + 0.05% HCl (v/v)

Workflow
  • Sample Prep: Dissolve crude sample in Water/ACN (90:10) at 50 mg/mL.[1] Filter through 0.22 µm PTFE filter.[1]

  • Gradient Programming:

    • Flow Rate: 15–20 mL/min (for 20mm ID column).[1]

    • Detection: 210 nm (peptide bond/carboxyl) and 254 nm (check for aromatic impurities like MePhe).[1]

    • Gradient: 5% B to 60% B over 40 minutes. H-D-MeCha-OH is hydrophobic (cyclohexyl ring) and typically elutes around 35–45% B.[1]

  • Fraction Collection: Collect peaks based on UV threshold.

  • Lyophilization: Freeze fractions immediately and lyophilize.

    • Caution: HCl is volatile during lyophilization.[1] Excess HCl will be removed, leaving the stoichiometric salt.[1] Ensure the freeze-dryer trap is acid-resistant.[1]

Protocol C: Salt Exchange (TFA to HCl)

If HPLC was performed using TFA, the product is H-D-MeCha-OH[1]·TFA.[1] To convert to HCl:

  • Dissolution: Dissolve the TFA salt in a minimal volume of dry MeOH.

  • Acidification: Add 1.5 equivalents of 4M HCl in Dioxane.

  • Evaporation: Evaporate to dryness under reduced pressure (Rotavap).

  • Repetition: Repeat steps 1–3 three times. The excess HCl drives off the volatile TFA (

    
    ).[1]
    
  • Final Precipitation: Perform Protocol A (Recrystallization) to obtain the final clean HCl salt.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate purification method based on crude purity and specific impurity types.

PurificationLogicStartCrude H-D-MeCha-OHAnalysisInitial QC (HPLC/MS)Start->AnalysisDecisionPurity > 85%?Analysis->DecisionRecrystProtocol A: Recrystallization(MeOH / Et2O)Decision->RecrystYes (Bulk impurities)CheckImpurityImpurity Type?Decision->CheckImpurityNo (Complex mixture)FinalQCFinal QC(NMR, Rotation, HPLC)Recryst->FinalQCHPLCProtocol B: Prep HPLC(C18, HCl Buffer)SaltExchangeProtocol C: Salt Exchange(TFA -> HCl)HPLC->SaltExchangeIf TFA usedHPLC->FinalQCIf HCl usedCheckImpurity->RecrystSalts / PolarCheckImpurity->HPLCStereoisomers / AromaticSaltExchange->FinalQC

Caption: Logical workflow for selecting purification method based on initial purity and impurity profile.

Analytical Validation (QC)

A self-validating system requires robust analytics to confirm success.[1]

MethodParameter VerifiedAcceptance Criteria
1H-NMR (

or DMSO-d6)
Identity & StructureN-Methyl singlet (

2.3-2.6 ppm); Cyclohexyl multiplet (

0.8-1.8 ppm); Absence of aromatic protons (7.0+ ppm).[1]
HPLC-MS Purity & MWSingle peak >98% area; Mass

(free base).[1]
Chiral HPLC Enantiomeric Excess (ee)>99% D-isomer.[1] (Column: Chiralpak ZWIX or Crownpak CR).
Silver Nitrate Test Chloride Counter-ionWhite precipitate confirms presence of

(verifies HCl salt form).[1]
Specific NMR Diagnostic

In

2.65 ppm117.1–7.4 ppm1

References

  • Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Defines standard workups for N-methylated amino acids).

  • Aurelio, L., et al. (2004).[1] "Synthetic Preparation of N-Methyl-α-amino Acids". Chemical Reviews, 104(11), 5823–5846.[1] (Comprehensive review of synthesis and purification of N-Me amino acids). [1]

  • Fujifilm Wako Chemicals . (n.d.).[1] H-D-MeCha-OH[1][2]·HCl Product Information. (Commercial specifications and solubility data).

  • Li, W., & Sha, Y. (2008).[1] "A convenient synthesis of N-methyl amino acids". Tetrahedron Letters, 49(14), 2243-2246.[1] (Describes reductive amination and subsequent workup relevant to MeCha). [1]

Application Notes and Protocols for the Dissolution of H-D-Mecha-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the dissolution of H-D-Mecha-OH hydrochloride, a D-amino acid derivative, for use in various experimental settings. Given the limited specific literature on this compound, this protocol emphasizes a systematic, first-principles approach to developing a robust and reproducible dissolution procedure. The methodologies outlined herein are designed to ensure the integrity of the compound and the validity of your experimental results.

Understanding H-D-Mecha-OH Hydrochloride: A First-Principles Approach

H-D-Mecha-OH hydrochloride is an amino acid derivative. The "H-D-" prefix indicates the D-isomeric form of the amino acid. The "-OH" suffix suggests the presence of a hydroxyl group, which can increase hydrophilicity. The hydrochloride salt form generally enhances the aqueous solubility of amine-containing compounds. The "Mecha" portion of the name is not a standard abbreviation and may denote a unique, potentially hydrophobic, side chain.

Before attempting to dissolve H-D-Mecha-OH hydrochloride, it is crucial to gather as much information as possible from the supplier.

Initial Characterization Steps:

  • Confirm Molecular Formula and Weight: There appear to be discrepancies in publicly available information. It is imperative to use the molecular formula and weight provided by your specific supplier for accurate molarity calculations. For the purpose of this guide, we will refer to the potential structures without assuming a definitive one.

  • Request a Certificate of Analysis (CoA): This document should provide the definitive molecular weight, purity, and may include basic solubility information.

  • Inquire about a Safety Data Sheet (SDS): While not always available for novel compounds, an SDS can provide valuable information on handling and stability.

The Dissolution Workflow: A Systematic Protocol

The following workflow is designed to guide the user from initial solubility testing to the preparation of stock and working solutions suitable for in vitro and in vivo experiments.

Dissolution_Workflow cluster_prep Preparation cluster_solubility_test Solubility Testing (Small Scale) cluster_solution_prep Solution Preparation cluster_storage Storage A Equilibrate H-D-Mecha-OH hydrochloride to Room Temp. B Use Aseptic Technique in a Clean Workspace A->B C Test Solubility in Aqueous Solvents (e.g., Sterile Water, PBS) B->C D If Insoluble, Test in Biocompatible Organic Solvents (e.g., DMSO) C->D E If Still Insoluble, Consider pH Adjustment or Other Solvents D->E F Prepare High-Concentration Stock Solution E->F G Sterile Filter the Stock Solution (0.22 µm filter) F->G H Prepare Working Solutions by Diluting Stock Solution G->H I Aliquot Stock Solution to Avoid Freeze-Thaw Cycles H->I J Store at Recommended Temperature (-20°C or -80°C) I->J

Figure 1. A systematic workflow for the dissolution of H-D-Mecha-OH hydrochloride.

Detailed Protocols for Dissolution

Materials and Equipment
  • H-D-Mecha-OH hydrochloride powder

  • Sterile, nuclease-free water

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile syringe filters (0.22 µm)

  • Pipettes and sterile tips

  • Analytical balance

Protocol 1: Dissolution in Aqueous Solvents

Given that H-D-Mecha-OH is a hydrochloride salt of an amino acid, it is expected to have some degree of aqueous solubility. This should always be the first approach, especially for cell culture experiments where organic solvents can be cytotoxic.

Step-by-Step Procedure:

  • Equilibrate: Allow the vial of H-D-Mecha-OH hydrochloride to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: In a sterile environment, accurately weigh the desired amount of the compound.

  • Initial Dissolution: Add a small amount of sterile water or PBS to the powder.

  • Agitation: Vortex the solution for 30-60 seconds.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.

  • Observation: Visually inspect the solution for any undissolved particulates. A clear solution indicates successful dissolution.

  • Sterile Filtration: Pass the solution through a 0.22 µm sterile filter to remove any potential microbial contamination or undissolved micro-precipitates.

Protocol 2: Dissolution in Organic Solvents for Stock Solutions

If H-D-Mecha-OH hydrochloride proves to be sparingly soluble in aqueous solutions, a common strategy is to first dissolve it in a minimal amount of an organic solvent, such as DMSO, to create a high-concentration stock solution.[1] This stock can then be diluted into your aqueous experimental medium.

Step-by-Step Procedure:

  • Equilibrate and Weigh: Follow steps 1 and 2 from Protocol 1.

  • Organic Solvent Addition: Add a small volume of cell culture grade DMSO to the compound.

  • Agitation and Sonication: Vortex and sonicate as described in Protocol 1 until the compound is fully dissolved.

  • Dilution into Aqueous Medium: For preparing working solutions, dilute the DMSO stock solution into your cell culture medium or buffer. It is critical to ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%).

Causality Behind Solvent Choice:

  • Water/PBS: These are the most biocompatible solvents. The hydrochloride salt form of an amine increases its polarity, making it more likely to dissolve in water.

  • DMSO: A powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds.[2] It is a common choice for creating stock solutions of compounds with poor aqueous solubility.

Quantitative Data Summary

Table 1: Solubility Testing Log for H-D-Mecha-OH Hydrochloride

SolventTarget Concentration (mg/mL)Observation (Clear/Cloudy/Precipitate)Notes (e.g., required sonication)
Sterile Water1
10
PBS (pH 7.4)1
10
DMSO50
100

Preparation of Stock and Working Solutions

The following diagram illustrates the process of preparing stock and working solutions.

Solution_Preparation A Weigh H-D-Mecha-OH hydrochloride Powder B Dissolve in Appropriate Solvent (e.g., DMSO) to Create High-Concentration Stock Solution A->B C Sterile Filter Stock Solution (0.22 µm) B->C D Aliquot into Sterile Tubes for Storage C->D E Dilute One Aliquot of Stock Solution into Experimental Medium to Create Working Solution D->E For Immediate Use

Figure 2. Workflow for preparing stock and working solutions of H-D-Mecha-OH hydrochloride.

Table 2: Recommended Storage Conditions for Stock Solutions

Storage TemperatureDurationRecommendations
-20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
-80°CUp to 12 monthsPreferred for long-term storage. Aliquot and protect from light.

Note on Stability: The stability of amino acid solutions can be variable. It is best practice to prepare fresh working solutions from a frozen stock for each experiment. For long-term storage, consider storing under an inert gas like argon or nitrogen to minimize oxidation.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of your experimental results, it is essential to build self-validating steps into your protocol.

  • Visual Inspection: Always visually inspect your solutions for clarity and the absence of precipitates before use.

  • pH Measurement: For aqueous solutions, measure the pH after dissolution. The hydrochloride salt may result in a slightly acidic solution. If your experiment is pH-sensitive, you may need to adjust the pH with dilute NaOH or HCl.

  • Purity Check (Optional): For critical applications, the purity and concentration of the stock solution can be verified using techniques like HPLC or mass spectrometry.

Conclusion

While specific dissolution protocols for H-D-Mecha-OH hydrochloride are not widely published, a systematic approach based on the principles of amino acid and peptide chemistry can lead to a robust and reliable method. By starting with the most biocompatible solvents and carefully documenting your observations, you can develop a tailored protocol that ensures the integrity of your compound and the reproducibility of your experiments.

References

  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • NuroLabs Research. (2025, August 18). How to Reconstitute Peptides – A Research Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

Sources

Application Notes and Protocols for H-D-Mecha-OH hydrochloride in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Potential of a Novel Amino Acid Derivative

In the landscape of modern medicinal chemistry, amino acid derivatives represent a cornerstone for developing novel therapeutics.[1] Their inherent chirality and diverse functional groups allow for the creation of molecules with tailored physicochemical properties and significant biological activities.[1] H-D-Mecha-OH hydrochloride is a novel amino acid derivative, classified chemically as a methylated cyclohexylalanine analog. Based on its structural similarity to other neuromodulatory compounds, H-D-Mecha-OH hydrochloride is a compelling candidate for investigation as a modulator of neuronal nicotinic acetylcholine receptors (nAChRs), a critical class of targets in drug discovery for neurological and inflammatory disorders.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of H-D-Mecha-OH hydrochloride in early-stage drug discovery. It provides a theoretical framework for its potential mechanism of action, detailed protocols for its characterization, and insights into the causality behind experimental choices.

Chemical and Physical Properties

Before commencing any experimental work, it is crucial to understand the fundamental properties of H-D-Mecha-OH hydrochloride.

PropertyValueSource
IUPAC Name methyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride[4]
Molecular Formula C10H20ClNO2[4][5]
Molecular Weight 221.72 g/mol [4][5]
Appearance White to off-white crystalline powderInferred from similar compounds
Solubility Expected to be soluble in water and polar organic solvents like DMSO[6]

Note: The IUPAC name and molecular formula are based on the most consistent information available for a compound matching the likely structure of H-D-Mecha-OH hydrochloride.

Hypothesized Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are members of the Cys-loop family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[7][8] Their dysregulation is implicated in a range of pathologies, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and certain inflammatory conditions, making them high-value therapeutic targets.[2][9]

The most abundant nAChR subtypes in the central nervous system are the heteromeric α4β2 and the homomeric α7 receptors.[3]

  • α7 nAChRs are characterized by their high permeability to calcium ions (Ca2+) and rapid desensitization upon activation.[9] They are key players in cognitive processes, and their modulation is a promising strategy for treating cognitive deficits.[9]

  • α4β2 nAChRs are involved in dopamine release and are the primary mediators of nicotine addiction.[10] Modulators of this subtype have therapeutic potential in smoking cessation and other substance use disorders.[10]

Given its structure as an amino acid derivative, H-D-Mecha-OH hydrochloride may act as an agonist, antagonist, or allosteric modulator at one or more nAChR subtypes. Allosteric modulators, which bind to a site distinct from the acetylcholine binding site, are of particular interest as they offer a more nuanced control of receptor function.[9]

Proposed Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the activation of an α7 nAChR, a primary hypothesized target for H-D-Mecha-OH hydrochloride.

nAChR_Pathway cluster_membrane Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Agonist H-D-Mecha-OH HCl (Hypothesized Agonist) Agonist->nAChR Binds to receptor PI3K PI3K Activation Ca_influx->PI3K Akt Akt Phosphorylation PI3K->Akt Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection

Caption: Hypothesized signaling pathway upon α7 nAChR activation by H-D-Mecha-OH HCl.

Safety and Handling

While a specific Safety Data Sheet (SDS) for H-D-Mecha-OH hydrochloride is not widely available, the GHS classifications for the likely parent compound, methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, indicate potential hazards.[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions should be strictly followed:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

Experimental Protocols: A Step-by-Step Guide to Characterization

The following protocols are designed to systematically evaluate the interaction of H-D-Mecha-OH hydrochloride with nAChRs. These are foundational assays in early drug discovery.

Protocol 1: Stock Solution Preparation

Rationale: Accurate and consistent stock solutions are critical for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.

Materials:

  • H-D-Mecha-OH hydrochloride powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out a precise amount of H-D-Mecha-OH hydrochloride (e.g., 5 mg).

  • Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM).

    • Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Add the calculated volume of DMSO to the tube containing the compound.

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Radioligand Binding Assay

Rationale: This assay determines the affinity (Kd) of H-D-Mecha-OH hydrochloride for specific nAChR subtypes by measuring its ability to compete with a known radiolabeled ligand. This is a fundamental step to confirm a direct interaction with the receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., α7 or α4β2).

  • Radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).

  • H-D-Mecha-OH hydrochloride stock solution.

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., nicotine).

  • Assay buffer (e.g., PBS or Tris-HCl based buffer, specific to the receptor subtype).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Preparation: Dilute the H-D-Mecha-OH hydrochloride stock solution to create a range of serial dilutions in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding: Cell membranes + Radioligand + Non-specific control (e.g., 10 µM nicotine).

    • Competitive Binding: Cell membranes + Radioligand + varying concentrations of H-D-Mecha-OH hydrochloride.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of H-D-Mecha-OH hydrochloride.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Binding Assay

Binding_Workflow start Start prep Prepare Serial Dilutions of H-D-Mecha-OH HCl start->prep setup Set up 96-well plate: Total, Non-specific, & Competitive Binding Wells prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound/Unbound incubate->filter count Add Scintillant & Count Radioactivity filter->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for the in vitro radioligand binding assay.

Protocol 3: Cell-Based Calcium Flux Functional Assay

Rationale: This assay measures the functional activity of H-D-Mecha-OH hydrochloride by detecting changes in intracellular calcium levels upon receptor activation. It can distinguish between agonists (which increase Ca2+), antagonists (which block the agonist-induced increase), and positive allosteric modulators (which enhance the agonist response).

Materials:

  • A cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y for endogenous nAChRs, or HEK293 cells transfected with the specific subtype).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • H-D-Mecha-OH hydrochloride stock solution.

  • A known nAChR agonist (e.g., acetylcholine or nicotine).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • A fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate at 37°C for 60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Place the cell plate into the FLIPR instrument.

    • For Agonist Activity: The instrument will measure a baseline fluorescence, then automatically add varying concentrations of H-D-Mecha-OH hydrochloride and continue to measure the fluorescence change over time.

    • For Antagonist Activity: Pre-incubate the cells with varying concentrations of H-D-Mecha-OH hydrochloride before adding a fixed concentration (e.g., EC80) of a known agonist.

    • For Positive Allosteric Modulator (PAM) Activity: Add varying concentrations of H-D-Mecha-OH hydrochloride simultaneously with a low concentration (e.g., EC20) of a known agonist.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular Ca2+.

    • Plot the peak fluorescence response against the log concentration of H-D-Mecha-OH hydrochloride.

    • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist activity, determine the IC50.

    • For PAM activity, observe the leftward shift in the agonist's dose-response curve and the increase in Emax.

Illustrative Data Presentation

The following tables present hypothetical data that could be generated from the protocols above, demonstrating how to summarize the findings for H-D-Mecha-OH hydrochloride.

Table 1: Illustrative Binding Affinity Data

nAChR SubtypeRadioligandKi (nM) [Hypothetical]
α7 [¹²⁵I]-α-Bungarotoxin150
α4β2 [³H]-Epibatidine> 10,000
α3β4 [³H]-Epibatidine2,500

Table 2: Illustrative Functional Activity Data (Calcium Flux)

Assay ModenAChR SubtypeParameterValue [Hypothetical]
Agonist α7EC50 (nM)850
Agonist α7Emax (% of Acetylcholine)95%
Antagonist α4β2IC50 (nM)> 10,000

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of H-D-Mecha-OH hydrochloride as a potential modulator of nicotinic acetylcholine receptors. The protocols outlined here, from basic handling to functional cell-based assays, will enable researchers to determine its binding affinity, potency, efficacy, and subtype selectivity. Positive results from these initial screens would warrant further investigation, including more advanced electrophysiological studies to understand its effects on channel kinetics and in vivo studies to assess its therapeutic potential in models of neurological or inflammatory disease.

References

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • NCBI Bookshelf. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. [Link]

  • Frontiers in Pharmacology. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. [Link]

  • PubChem. methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. [Link]

  • PubMed. (2013). Synthesis and biological evaluation of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates. [Link]

  • MDPI. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. [Link]

  • ResearchGate. (2026). Special Issue Chemical Synthesis and Biological Activity of Aromatic Amino Acid Derivatives Message from the Guest Editors. [Link]

  • PubMed Central. (2012). The Nicotinic Acetylcholine Receptor: The Founding Father of the Pentameric Ligand-gated Ion Channel Superfamily. [Link]

  • MDPI. (2024). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. [Link]

  • MDPI. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors. [Link]

  • National Institutes of Health. (2013). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). [Link]

  • PubMed Central. (2025). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. [Link]

  • Biopolymers and Cell. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

  • YouTube. (2024). Amino Acid Derivatives - Histamine, GABA, Niacin, Serotonin, Melatonin, Dopamine, Nor-Epi, Epi. [Link]

Sources

Troubleshooting & Optimization

h-d-Mecha-oh hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Ensuring Stability in Experimental Settings

Welcome to the technical support center for h-d-Mecha-oh hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information on the stability and potential degradation issues of this amino acid derivative. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

Given that h-d-Mecha-oh hydrochloride is a specialized molecule, extensive public stability data may be limited. Therefore, this guide is built upon established principles of amino acid and hydrochloride salt chemistry, providing a robust framework for your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is h-d-Mecha-oh hydrochloride and what are its general stability characteristics?

A1: h-d-Mecha-oh hydrochloride is an amino acid derivative. The hydrochloride salt form is typically used to enhance the stability and solubility of the compound compared to its free base form.[1] In general, amino acid hydrochlorides are crystalline solids with improved shelf life.[1] However, like all chemical compounds, its stability is not absolute and can be influenced by environmental factors. The primary areas of concern for the stability of h-d-Mecha-oh hydrochloride would be related to its amino group, hydroxyl group, and the potential for deamination or transamination reactions, which are common degradation pathways for amino acids.[2][3][4]

Q2: What are the main factors that can affect the stability of my h-d-Mecha-oh hydrochloride samples?

A2: The stability of h-d-Mecha-oh hydrochloride can be influenced by several key factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[5] It is crucial to adhere to recommended storage temperatures.

  • pH: The pH of solutions can significantly impact the stability of the compound, potentially catalyzing hydrolysis or other degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.[6]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the degradation of the amino group.[7]

  • Humidity: For the solid form, high humidity can lead to deliquescence and promote degradation.

Q3: How should I properly store my h-d-Mecha-oh hydrochloride, both in solid form and in solution?

A3: For the solid (powder) form, it is recommended to store h-d-Mecha-oh hydrochloride in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize exposure to moisture.

For solutions, the ideal storage conditions will depend on the solvent and the intended duration of storage. For short-term storage, refrigeration (2-8 °C) is generally advisable. For long-term storage, freezing (-20 °C or -80 °C) may be necessary. It is critical to perform stability studies to determine the optimal storage conditions for your specific application and formulation. Some amino acids have been shown to degrade in solution even at refrigerated temperatures over time.[8]

Troubleshooting Experimental Issues

Q4: I am observing unexpected peaks in my HPLC analysis of an aged h-d-Mecha-oh hydrochloride solution. What could be the cause?

A4: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The first step is to systematically investigate the potential cause. Consider the following:

  • Review your sample handling and storage: Was the solution exposed to elevated temperatures, light, or an inappropriate pH?

  • Consider the solvent: Is the solvent compatible with the compound? Some solvents can promote degradation.

  • Perform a forced degradation study: To identify the potential degradation products, you can intentionally stress your compound under various conditions (acid, base, oxidation, heat, light).[7][9] This will help you to tentatively identify the unknown peaks.

The diagram below illustrates a general workflow for investigating the appearance of unexpected peaks.

Caption: Workflow for Investigating Unexpected HPLC Peaks.

Q5: My experimental results are inconsistent. Could this be related to the stability of h-d-Mecha-oh hydrochloride?

A5: Yes, inconsistent results can be a symptom of compound instability. If the compound degrades over the course of an experiment, its effective concentration will change, leading to variability in your data. To troubleshoot this:

  • Use freshly prepared solutions: Whenever possible, prepare your h-d-Mecha-oh hydrochloride solutions immediately before use.

  • Establish a stability timeline: If you need to use a stock solution over a period of time, perform a time-course experiment where you analyze the solution by HPLC at different time points to determine how long it remains stable under your experimental conditions.

  • Control your experimental environment: Ensure that temperature, pH, and light exposure are consistent across all experiments.

Protocols for Stability Assessment

Q6: How can I proactively assess the stability of h-d-Mecha-oh hydrochloride in my specific experimental conditions?

A6: A forced degradation study is a powerful tool to understand the intrinsic stability of a molecule and to identify potential degradation products.[7][9][10] This involves subjecting the compound to a range of harsh conditions.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of h-d-Mecha-oh hydrochloride in a suitable solvent (e.g., water or a buffer relevant to your application) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

Stress ConditionReagent/ConditionTypical Duration & Temperature
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°C
Base Hydrolysis 0.1 M NaOH2-24 hours at room temperature
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 60°C (in solution and as solid)24-72 hours
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Varies based on light source intensity
Control Unstressed stock solutionStored at recommended conditions
  • Neutralization: After the specified stress period, neutralize the acidic and basic samples to a pH of approximately 7.

  • Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method.

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The conditions that cause significant degradation will highlight the compound's vulnerabilities.

Q7: How do I develop a stability-indicating HPLC method for h-d-Mecha-oh hydrochloride?

A7: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products.[10] Here is a general protocol for developing such a method using reverse-phase HPLC.

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a C18 column, which is a versatile choice for a wide range of compounds.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water to improve peak shape and retention of the polar amino acid derivative.

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient: Begin with a broad gradient to elute all components, for example: 5% to 95% B over 20 minutes.

  • Detection: Use a UV detector. Since amino acids without aromatic rings have low UV absorbance, detection at a low wavelength (e.g., 200-220 nm) may be necessary.[11]

  • Optimization:

    • Inject your forced degradation samples.

    • Adjust the gradient to achieve baseline separation between the parent peak and all degradation peaks.

    • Optimize the flow rate and column temperature for the best resolution and peak shape.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[12]

The following diagram outlines the HPLC method development process.

Caption: HPLC Stability-Indicating Method Development Workflow.

HPLC Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a mobile phase with a lower pH (e.g., add 0.1% TFA).- Reduce the injection volume or sample concentration.- Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and sample loop.- Include a needle wash step in your injection sequence.
Drifting Retention Times - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation.- Ensure mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Replace the column if it is old or has been used extensively.[13]
No Peaks Detected - Incorrect detection wavelength.- Compound not eluting from the column.- Injection issue.- Scan a range of wavelengths to find the optimal absorbance.- Use a stronger mobile phase (higher organic content).- Verify the injection process and sample concentration.[14]

References

  • PubMed. (n.d.). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Susceptible amino acids to chemical degradation. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
  • Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • PubMed. (n.d.). Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. Retrieved from [Link]

  • NCBI Bookshelf. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development for amino acid analysis. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2022, December 9). I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. I tried so many times but all peaks are not detecting and separating? Retrieved from [Link]

  • PMC. (2023, December 20). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2026, October 26). Amino Acid Degradation. Retrieved from [Link]

  • PMC. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods. Retrieved from [Link]

  • WikiLectures. (2022, December 3). Degradation of amino acids. Retrieved from [Link]

  • Oxford Academic. (n.d.). Amino Acid Stability in Aqueous Solutions of Casein Hydrolysate Under Varied Storage Conditions. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

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purification challenges with h-d-Mecha-oh hydrochloride

Technical Support Center: H-D-MeCha-OH[1][2][3]·HCl

Product: H-D-MeCha-OH Hydrochloride (D-N-Methylcyclohexylalanine HCl)

Status: Active Support Ticket Priority: High (Purification & Analysis)[1][2][3][4]

Core Diagnostic & Troubleshooting Logic

User Note: You may see this compound listed in catalogs as "h-d-Mecha-oh," but the chemically accurate nomenclature is H-D-MeCha-OH[1][2][3]·HCl (D-N-Methyl-3-cyclohexylalanine hydrochloride).[1][2][3] This non-canonical amino acid combines a lipophilic cyclohexyl side chain with an N-methyl group, creating unique purification challenges related to rotameric broadening and crystallization inhibition .[1][2][3]

Diagnostic Flowchart: Isolate Your Issue

Use the following logic gate to determine the root cause of your purification failure.

PurificationLogicStartStart: Characterize Crude ProductStateCheckPhysical State?Start->StateCheckIsOilOily/Sticky GumStateCheck->IsOilViscousIsSolidSolid PowderStateCheck->IsSolidCrystallineTriturationSolution: Trituration(Et2O / Heptane)IsOil->TriturationPurityCheckHPLC Purity < 95%?IsSolid->PurityCheckPeakShapePeak Shape?PurityCheck->PeakShapeYesSplitPeakSplit/Broad PeaksPeakShape->SplitPeakDoubletSingleImpurityDistinct Impurity PeakPeakShape->SingleImpuritySharpRotamerSolSolution: Rotamer EffectRun HPLC at 60°CSplitPeak->RotamerSolRecrystSolution: Recrystallization(MeOH / EtOAc)SingleImpurity->Recryst

Figure 1: Decision matrix for troubleshooting physical state and chromatographic anomalies.[1][2][3]

Technical Modules: Detailed Troubleshooting

Module A: The "Oiling Out" Phenomenon

Symptom: The product refuses to crystallize after acidolysis, remaining as a sticky yellow/brown oil or foam.[1][2][3] Mechanism: H-D-MeCha-OH contains a bulky, lipophilic cyclohexyl ring and an ionic hydrochloride head.[1][2][3] This amphiphilic structure often acts like a surfactant, trapping solvent and preventing lattice formation.[1][2][3]

Protocol: Anti-Solvent Trituration Do not attempt standard filtration on the oil.[1][2][3] Instead, force precipitation via trituration.[1][2][3]

  • Dissolution: Dissolve the oily crude (approx.[1][2][3] 1g) in the minimum amount of Methanol (MeOH) (approx. 2–3 mL).[1][2][3]

  • Precipitation: While stirring rapidly, add Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) dropwise until cloudiness persists.[1][2][3]

  • Trituration: Add a large excess (10:1 ratio) of n-Heptane or Hexane .[1][2][3]

  • Sonication: Sonicate the mixture for 10–15 minutes. The oil should harden into a white/off-white solid.[1][2][3]

  • Isolation: Filter the solid and wash immediately with cold ether.[1][2][3]

  • Drying: Dry under high vacuum (< 1 mbar) over P₂O₅ or KOH pellets to remove trace acid.

Solvent SystemPurposeOutcome
MeOH / Et₂O Initial precipitationRemoves non-polar organic impurities.[1][2][3]
IPA / Heptane Aggressive crystallizationForces the HCl salt out of solution; risks trapping impurities.[1][2][3]
Water / Lyophilization Final formattingProduces a fluffy powder (amorphous) rather than crystals.[1][2][3]
Module B: Chromatographic Anomalies (Rotamers)

Symptom: HPLC shows two distinct peaks or a "saddle" shape, suggesting ~60-80% purity, even after rigorous purification. Mechanism: The N-Methyl group creates steric hindrance, restricting rotation around the amide bond (cis/trans isomerization).[1][2][3] These "rotamers" interconvert slowly on the NMR/HPLC timescale at room temperature, appearing as two species.[1][2][3]

Validation Protocol: High-Temperature HPLC To confirm purity, you must coalesce the rotamers by adding thermal energy.[1][2][3]

  • Standard Run (25°C): Observe the split peak (e.g., RT 12.4 min and 12.8 min).

  • Heated Run (60°C): Set the column oven to 60°C.

  • Result: If the two peaks merge into a single sharp peak, the compound is pure .[1][2][3] If the impurity peak remains distinct, it is a chemical impurity (likely unmethylated H-D-Cha-OH).[1][2][3]

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][2][3]

  • Mobile Phase A: 0.1% TFA in Water.[1][2][3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2][3]

  • Gradient: 5% to 95% B over 20 min.

  • Temperature: 60°C (Critical).

Module C: Hygroscopicity & Salt Management

Symptom: The white powder turns into a gum after exposure to air for < 1 hour.[1][2][3] Mechanism: The hydrochloride salt of secondary amines (N-methyl) is extremely hygroscopic.[1][2][3]

Handling Guidelines:

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Weighing: Allow the vial to warm to Room Temperature (RT) before opening to prevent condensation.

  • Desiccation: If the product becomes gummy, redissolve in water and lyophilize (freeze-dry).[1][2][3] Do not attempt to dry in an oven, as this may cause thermal decomposition or melt the salt (Melting Point is often broad).[1][2][3]

Frequently Asked Questions (FAQ)

Q: My NMR spectrum shows doubled peaks for every proton. Is my synthesis failed? A: Likely not. This is the classic rotamer effect of N-methylated amino acids.

  • Verification: Run the NMR in DMSO-d6 at 80°C (353 K) . The peaks should coalesce into a single set of signals.[1][2][3] If they do not, you may have a diastereomeric mixture (D/L racemization).[1][2][3]

Q: How do I remove unreacted H-D-Cha-OH (non-methylated precursor)? A: This is the most difficult impurity to remove because the solubility profile is nearly identical.[1][2][3]

  • Strategy: Use Reverse Phase Flash Chromatography (C18) .[1][2][3] The N-methyl group adds slight lipophilicity.[1][2][3]

  • Gradient: Use a shallow gradient (e.g., 20% to 40% MeCN over 40 minutes).[1][2][3] The unmethylated H-D-Cha-OH typically elutes earlier than the H-D-MeCha-OH.[1][2][3]

Q: Can I convert the HCl salt to a free base to improve crystallization? A: Not recommended. The free amino acid (zwitterion) of N-methylated species is often highly soluble in water and difficult to extract into organic solvents.[1][2][3] The HCl salt is the most stable form for storage.[1][2][3] If you must desalt, use a diafiltration method or ion-exchange resin (Dowex), but expect yield loss.[1][2][3]

References

  • PubChem. (2025).[1][2][3] Fmoc-D-cyclohexylalanine | C24H27NO4.[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Watanabe Chemical Industries. (2025).[1][2][3] Product Search: H-D-MeCha-OH[1][2][3][5]·HCl. Available at: [Link][1][2][3]

  • Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual reference for N-methyl amino acid handling).

(Note: "h-d-Mecha-oh" is treated herein as H-D-MeCha-OH·HCl based on standard peptide nomenclature conventions found in Catalog EVT-1789210 and Watanabe Chemical listings.)

how to prevent racemization of h-d-Mecha-oh hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization During Synthesis & Handling

Product Identity: D-N-Methyl-Cyclohexylalanine Hydrochloride CAS Registry Number: (Varies by salt form, generic for D-MeCha: 113231-50-6)[1]

Executive Summary: The Technical Challenge

H-D-MeCha-OH represents a "perfect storm" for racemization risks in peptide chemistry.[1] As a Senior Application Scientist, I want to clarify why this molecule fails so often in standard protocols so you can prevent it.

The risk stems from two synergistic factors:

  • 
    -Methylation:  Unlike standard amino acids, 
    
    
    
    -methyl amino acids lack the amide proton (
    
    
    -H).[1] During carboxyl activation, this facilitates the formation of a highly reactive, cationic oxazolinium ion (pseudo-oxazolone) intermediate, which racemizes significantly faster than the standard oxazolone formed by non-methylated residues.[1]
  • Steric Bulk (Cyclohexyl group): The cyclohexyl side chain is sterically demanding.[1] This slows down the desired acylation reaction (coupling to the next amine), leaving the activated carboxylate "alive" longer and available for the competing racemization pathway.

The Golden Rule: You cannot stop the racemization mechanism completely, but you can kineticially outcompete it by accelerating the coupling reaction and suppressing base-catalyzed enolization.

Mechanism of Failure (Root Cause Analysis)

To solve the problem, you must visualize the enemy. The diagram below illustrates the specific pathway where chirality is lost (


 conversion).

RacemizationMechanism cluster_prevention Intervention Points Start Activated D-MeCha (Active Ester) Oxazolinium Oxazolinium Ion (Mesoionic Intermediate) Start->Oxazolinium N-Me Attack on C=O Enol Enolization (Base Catalyzed) Start->Enol Base (DIEA/TEA) Racemate Racemic Mixture (D/L-MeCha) Oxazolinium->Racemate Loss of Chirality Enol->Racemate Reprotonation P1 Use Weak Bases (Collidine) P1->Enol Blocks P2 Fast Coupling (COMU/Oxyma) P2->Start Consumes Rapidly

Figure 1: The Oxazolinium Ion pathway is the primary driver of racemization in N-methyl amino acids.[1] Note that the N-methyl group promotes the cyclization step.[1]

Troubleshooting Guide: Peptide Coupling

Scenario: You are coupling H-D-MeCha-OH (as the incoming acid) to a resin-bound amine or free amine in solution.[1]

Critical Protocol Adjustments
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk) Technical Rationale
Coupling Reagent HBTU, HATU, PyBOPCOMU or DIC/Oxyma Pure COMU/Oxyma provides the fastest kinetics with the lowest racemization rates for

-Me AAs.[1]
Base DIEA (Diisopropylethylamine)TMP (2,4,6-Collidine) Collidine is a weaker base (pKa ~7.[1]4) than DIEA (pKa ~10.5), reducing proton abstraction from the

-carbon.[1]
Activation Time Pre-activation (2-5 mins)In-situ Activation (0 mins) Never pre-activate

-Me AAs.[1] The oxazolinium ion forms immediately.[1] Add reagents directly to the resin/amine mixture.
Solvent DMFDMF/DCM (1:1) or NMP DCM reduces the dielectric constant, slightly destabilizing the charged oxazolinium intermediate.[1]
Temperature Room Temp (

C)

C to

C
Lower temperature slows the unimolecular racemization reaction more than the bimolecular coupling reaction.[1]
Step-by-Step Optimized Protocol
  • Dissolution: Dissolve H-D-MeCha-OH HCl (1.0 equiv) and Oxyma Pure (1.0 equiv) in a minimal amount of DMF/DCM (1:1).

  • Chilling: Cool the solution to

    
    C in an ice bath.
    
  • Addition: Add the solution to the resin/amine component (also cooled if possible).[1]

  • Activation: Immediately add DIC (Diisopropylcarbodiimide) (1.0 equiv) or COMU (1.0 equiv) + Collidine (2.0 equiv).[1]

    • Note: If using DIC, no base is needed for the activation, only for the neutralization of the HCl salt.

  • Reaction: Allow to react at

    
    C for 1 hour, then slowly warm to room temperature over 2 hours.
    
  • Monitoring: Monitor via micro-cleavage and HPLC. If the reaction is slow due to steric bulk, do not heat . Instead, perform a "double couple" with fresh reagents.

Troubleshooting Guide: Synthesis of the Building Block

Scenario: You are synthesizing H-D-MeCha-OH HCl from D-Cyclohexylalanine (D-Cha) or D-Phenylalanine.[1]

Common Pitfall: Using standard reductive amination (Formaldehyde/NaCNBH


) often leads to over-methylation (dimethylation) or racemization if the pH is not strictly controlled.[1]
Recommended Route: The "Benzylic Protection" Strategy

Direct methylation of the amine is risky. The safest route to preserve chirality is:

  • Protection:

    
    -Boc-D-Cha-OH 
    
    
    
    
    
    -Boc-D-Cha-OMe (Esterification).
  • Methylation: Use MeI / Ag

    
    O  (Silver Oxide) in DMF.[1]
    
    • Why? Ag

      
      O is a mild base that avoids the harsh deprotonation conditions of NaH, preventing enolization at the 
      
      
      
      -carbon.
  • Hydrolysis: Saponification (LiOH) must be done carefully.[1]

    • Risk:[1][2][3][4] Ester hydrolysis of

      
      -methyl amino acids is prone to racemization.[1][5]
      
    • Fix: Use LiOH in THF/Water at

      
      C . Do not exceed pH 11.[1]
      

Quality Control: Verifying Enantiomeric Purity

You cannot rely on standard C18 HPLC to separate D/L-MeCha isomers.[1] You must use chiral derivatization.[1]

Method: Marfey’s Analysis (FDAA)

This is the industry standard for


-methyl amino acids.[1]
  • Derivatization: React a small aliquot of your H-D-MeCha-OH (or hydrolyzed peptide) with L-FDAA (Marfey's Reagent) and NaHCO

    
     at 
    
    
    
    C for 1 hour.
  • Mechanism: This converts the enantiomers (D and L) into diastereomers (L-FDAA-D-MeCha and L-FDAA-L-MeCha).[1]

  • Analysis: These diastereomers have different physical properties and can be separated on a standard C18 HPLC column.[1]

  • Validation: The L-D diastereomer (your target) typically elutes after the L-L diastereomer (the impurity) for standard amino acids, but for

    
    -methyl amino acids, elution orders can flip.[1] Always run a racemic standard  to confirm retention times.
    

FAQ: Rapid Response

Q: Can I use HATU for this coupling? A: Yes, but it is riskier.[1] If you must use HATU, use Collidine instead of DIEA/NMM and keep the reaction at


C. The "uronium" (guanidinium) activators like HATU are very fast, which is good, but the basic conditions required for their function promote enolization.

Q: I see a "doublet" peak in my NMR. Is this racemization? A: Not necessarily.


-methyl amino acids exhibit cis/trans rotamers  around the amide bond.[1] This often appears as split peaks in NMR (e.g., 70:30 ratio).[1] To confirm, heat the NMR tube (if stable) or run HT-NMR; the peaks should coalesce.[1] If they don't, it's likely diastereomers (racemization).[1]

Q: Why is the HCl salt preferred over the free zwitterion? A: Stability. The free amino acid zwitterion of


-methyl species is hygroscopic and more prone to slow oxidative degradation.[1] The HCl salt "locks" the amine, preventing auto-reaction.[1] Ensure you neutralize the HCl with exactly 1 equivalent of base during the coupling step.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

    • Authority on COMU/Oxyma superiority for racemiz
  • Marfey, P. (1984).[1][6] Determination of D-amino acids as diastereomeric derivatives by reversed-phase high-performance liquid chromatography. Carlsberg Research Communications, 49(6), 591–596.[1]

    • The foundational text for analyzing N-methyl amino acid chirality.[1]

  • Biron, E., et al. (2006).[1] Optimized selective N-methylation of peptides on solid support.[1] Journal of Peptide Science, 12(3), 213-219.[1]

    • Details the "Nosyl" protection strategy and reductive amin
  • Coste, J., et al. (1990).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Suppress Racemization.[1] Tetrahedron Letters, 31(5), 669-672.[1]

    • Establishes the role of oxime additives in preventing loss of chirality.

Sources

Validation & Comparative

spectroscopic analysis of h-d-Mecha-oh hydrochloride for structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Validation of H-D-MeCha-OH·HCl: A Comparative Structural Analysis

Core Directive: The Analytical Imperative

H-D-MeCha-OH·HCl (N-methyl-D-cyclohexylalanine hydrochloride) is a critical non-canonical amino acid building block, valued in peptide therapeutics for its ability to induce conformational constraints and enhance proteolytic stability. Its structural integrity relies on three distinct features: the cyclohexyl aliphatic ring (lipophilicity), the N-methyl group (backbone modification), and the D-configuration (stereochemistry).

In synthetic workflows, this compound is frequently confused with its structural analogs: H-D-Cha-OH (non-methylated), H-D-MePhe-OH (aromatic analog), or its enantiomer H-L-MeCha-OH . This guide provides a definitive spectroscopic framework to distinguish H-D-MeCha-OH·HCl from these alternatives, ensuring rigorous structure confirmation before downstream application.

Comparative Spectroscopic Analysis

The following analysis compares H-D-MeCha-OH·HCl against its most common structural "imposters" to highlight diagnostic signals.

Table 1: 1H NMR Diagnostic Signal Comparison (D₂O, 400 MHz)
FeatureH-D-MeCha-OH·HCl (Target)H-D-Cha-OH (Alternative 1)H-D-MePhe-OH (Alternative 2)Diagnostic Value
N-Methyl Group Singlet, δ 2.65–2.75 ppm AbsentSinglet, δ 2.60–2.70 ppmConfirms N-methylation. Absence indicates incomplete methylation.
Aromatic Region Silent (δ 7.0–8.0 ppm)SilentMultiplets, δ 7.10–7.40 ppm Distinguishes Cyclohexyl (aliphatic) from Phenyl (aromatic).
Side Chain Broad multiplets, δ 0.9–1.8 ppmBroad multiplets, δ 0.9–1.8 ppmDoublet/Multiplet, δ 3.0–3.2 ppm (Benzylic)Confirm saturation of the ring (Cha vs Phe).

-Proton
dd, δ ~3.8–4.0 ppmdd, δ ~4.0–4.2 ppmdd, δ ~3.9–4.1 ppmShifted upfield slightly by N-methylation compared to free amine.

Note: Chemical shifts (


) are approximate and pH-dependent.[1] In D₂O, amine protons exchange and are not visible.
Table 2: Mass Spectrometry (ESI-MS) Profiles
CompoundMolecular Formula (Free Base)Monoisotopic Mass (M)[M+H]⁺ Signal
H-D-MeCha-OH C₁₀H₁₉NO₂185.14 Da186.15 m/z
H-D-Cha-OH C₉H₁₇NO₂171.13 Da172.13 m/z
H-D-MePhe-OH C₁₀H₁₃NO₂179.09 Da180.10 m/z

Experimental Protocols

To ensure reproducibility and trustworthiness, follow these standardized protocols.

Protocol A: 1H NMR Acquisition for Salt Confirmation
  • Objective: Confirm N-methylation and absence of aromatic impurities.

  • Solvent: Deuterium Oxide (D₂O) is preferred for the HCl salt to ensure complete solubility and suppression of exchangeable protons (NH/OH), simplifying the spectrum.

  • Procedure:

    • Weigh 10–15 mg of H-D-MeCha-OH·HCl into a clean vial.

    • Dissolve in 0.6 mL of D₂O (99.9% D).

    • Transfer to a 5 mm NMR tube.

    • Acquire spectrum: 16–32 scans, 30° pulse angle, relaxation delay (d1) ≥ 2.0 s to allow integration of methyl signals.

    • Reference: Set HDO residual peak to 4.79 ppm.

Protocol B: Stereochemical Validation (Orthogonal Method)
  • Context: NMR in achiral solvents cannot distinguish D- and L- enantiomers.

  • Method: Specific Optical Rotation (Polarimetry).

  • Procedure:

    • Prepare a 1% (w/v) solution in 1N HCl or Methanol (check CoA for specific solvent).

    • Measure rotation at 20°C using the Sodium D-line (589 nm).

    • Criteria: The specific rotation

      
       must match the certificate value (typically negative for D-amino acids in HCl, but strictly dependent on the specific derivative; verify against a standard).
      

Structural Logic & Workflow Visualization

The following decision tree illustrates the logical flow for confirming the identity of H-D-MeCha-OH·HCl using spectroscopic data.

StructureConfirmation Start Unknown Sample (Suspected H-D-MeCha-OH·HCl) Step1 1. Perform ESI-MS Analysis Start->Step1 CheckMass Is [M+H]+ = 186.15 m/z? Step1->CheckMass Step2 2. Perform 1H NMR (D2O) CheckMass->Step2 Yes FailMass REJECT: Incorrect MW (Likely Impurity or Wrong AA) CheckMass->FailMass No CheckAromatic Are Aromatic Signals Present? (7.0 - 8.0 ppm) Step2->CheckAromatic CheckNMe Is N-Me Singlet Present? (~2.7 ppm) CheckAromatic->CheckNMe No FailPhe REJECT: Contains Phenylalanine (H-D-MePhe-OH identified) CheckAromatic->FailPhe Yes Step3 3. Stereochemical Check (Polarimetry/Chiral HPLC) CheckNMe->Step3 Yes FailCha REJECT: Missing Methylation (H-D-Cha-OH identified) CheckNMe->FailCha No Success CONFIRMED: H-D-MeCha-OH·HCl (Chemical Structure Validated) Step3->Success Passes

Caption: Analytical decision matrix for confirming H-D-MeCha-OH·HCl identity against common structural analogs.

Expert Insights & Troubleshooting

  • The "Rotamer" Effect: N-methylated amino acids often exist as a mixture of cis and trans isomers around the amide bond (or carbamate if protected). While the free amine salt (H-D-MeCha-OH·HCl) usually shows a single dominant conformer in D₂O, be aware that broader peaks or minor "shadow" peaks for the N-Me group can occur if the pH is not strictly acidic.

  • Water Suppression: In D₂O, the HDO peak (~4.79 ppm) can obscure the

    
    -proton signals. If the 
    
    
    
    -proton multiplet is critical for your analysis, consider using DMSO-d6 (where exchange is slower) or acquiring the spectrum at elevated temperature (e.g., 313 K) to shift the water peak.
  • Salt Stoichiometry: Elemental analysis (CHN) or Ion Chromatography (for Cl⁻) is recommended to confirm the mono-hydrochloride state, as excess HCl can affect the hygroscopicity and weight-based dosing in synthesis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • PubChem . (n.d.). Fmoc-D-cyclohexylalanine (Analog Structure Reference). National Library of Medicine. Retrieved February 4, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of h-d-Mecha-oh Hydrochloride in Biological Samples: A Comparative Assessment of Leading Analytical Technologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Novel Amino Acid Derivatives

h-d-Mecha-oh hydrochloride is a novel amino acid derivative with potential applications in biochemical and pharmaceutical research. As an analogue of natural amino acids, it is anticipated to play a role in protein synthesis and various metabolic pathways. Its structure, featuring a central carbon with an amino group, a hydroxymethyl group, and a methyl group, results in a polar and chiral molecule. The quantitative analysis of such compounds in complex biological matrices like plasma and urine is critical for understanding their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of three prominent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the robust and reliable quantification of h-d-Mecha-oh hydrochloride. We will delve into the theoretical underpinnings of each method, present exemplary experimental protocols, and offer a side-by-side comparison of their performance characteristics to aid researchers in selecting the optimal methodology for their specific needs.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is paramount and is dictated by the required sensitivity, selectivity, throughput, and available instrumentation. For a small, polar molecule like h-d-Mecha-oh hydrochloride, each of the following methods presents a unique set of advantages and disadvantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the benchmark for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[1] This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

Scientific Rationale: The analyte is first separated from other matrix components on an HPLC column. Subsequently, it is ionized, and the mass spectrometer isolates the precursor ion (the ionized form of the analyte). This precursor ion is then fragmented, and a specific fragment ion is monitored for quantification. This two-stage mass filtering significantly reduces background noise and enhances selectivity. For a polar molecule like h-d-Mecha-oh hydrochloride, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation strategy.[1] While derivatization can sometimes be used to improve chromatographic retention and ionization efficiency, modern LC-MS/MS methods can often directly quantify underivatized amino acids.[2][3]

Performance Characteristics:

ParameterTypical Performance for Amino Acid Analogues
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Linearity Range 1 - 1000 ng/mL (R² > 0.99)
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Recovery > 85%
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative with a Caveat

GC-MS is another powerful technique for the quantification of small molecules. However, due to the low volatility of amino acids and their derivatives, derivatization is a mandatory step to convert the polar analyte into a more volatile and thermally stable compound suitable for GC analysis.[4]

Scientific Rationale: The derivatization process, often a two-step reaction involving methoximation followed by silylation, masks the polar functional groups (amine and hydroxyl) of h-d-Mecha-oh hydrochloride.[5] The derivatized analyte is then introduced into the GC, where it is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The mass spectrometer then detects and quantifies the analyte. GC-MS is known for its high chromatographic resolution and the generation of reproducible mass spectra, which can be valuable for structural confirmation.[4]

Performance Characteristics:

ParameterTypical Performance for Derivatized Amino Acids
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL
Linearity Range 50 - 5000 ng/mL (R² > 0.99)
Accuracy (% Bias) Within ±20%
Precision (% CV) < 20%
Recovery > 80%
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): An Accessible Option

HPLC-UV is a widely available and cost-effective technique. However, for analytes like h-d-Mecha-oh hydrochloride that lack a strong chromophore, direct UV detection is not feasible.[6] Therefore, pre-column or post-column derivatization with a UV-absorbing agent is necessary.[6]

Scientific Rationale: A derivatizing agent, such as o-phthalaldehyde (OPA), reacts with the primary amine group of h-d-Mecha-oh hydrochloride to form a highly conjugated molecule that absorbs UV light.[7][8] The derivatized analyte is then separated by reverse-phase HPLC and detected by a UV detector at the wavelength of maximum absorbance of the derivative.[7] While less sensitive and selective than mass spectrometry-based methods, HPLC-UV can be a robust and reliable option for applications where high sensitivity is not a primary requirement.

Performance Characteristics:

ParameterTypical Performance for OPA-Derivatized Amines
Lower Limit of Detection (LOD) ~0.5 µg/mL
Linearity Range 1 - 200 µg/mL (R² > 0.99)
Accuracy (% Bias) Within ±20%
Precision (% CV) < 20%
Recovery ~90%

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantification of h-d-Mecha-oh hydrochloride in human plasma or urine, based on the three analytical techniques discussed.

Sample Preparation: A Critical First Step

Effective sample preparation is crucial for removing interferences and ensuring the accuracy and robustness of the analytical method.[9]

This is a simple and rapid method for removing proteins from plasma samples.[10]

Caption: Protein Precipitation Workflow.

Protocol:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of h-d-Mecha-oh hydrochloride).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[10]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Solid-phase extraction (SPE) provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.[9] For a basic compound like h-d-Mecha-oh hydrochloride, a strong cation exchange (SCX) sorbent is suitable.[11]

Caption: Solid-Phase Extraction Workflow.

Protocol:

  • Condition a strong cation exchange (SCX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Acidify 1 mL of urine sample with 1% formic acid.[11]

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol to remove interferences.[11]

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • The dried extract is then ready for derivatization.

Analytical Methods

Chromatographic Conditions:

  • Column: HILIC column (e.g., Waters Acquity BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% B to 40% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor > Product Ion Transition: To be determined by direct infusion of h-d-Mecha-oh hydrochloride standard.

  • Collision Energy: Optimized for the specific transition.

  • Source Temperature: 350 °C[2]

Derivatization Protocol:

  • To the dried extract from SPE, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60 °C for 30 minutes.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70 °C for 60 minutes.[5]

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Derivatization Protocol:

  • Reconstitute the dried extract from SPE in 100 µL of borate buffer (pH 9.5).

  • Add 20 µL of OPA reagent (o-phthalaldehyde and a thiol, e.g., 3-mercaptopropionic acid, in borate buffer).

  • Let the reaction proceed for 2 minutes at room temperature before injection.

Chromatographic Conditions:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5)

  • Mobile Phase B: Methanol

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 340 nm[7]

Trustworthiness: Self-Validating Systems

For any of these protocols to be considered trustworthy, they must undergo a rigorous validation process in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[12] Key validation parameters include:[6]

  • Selectivity and Specificity: The ability to measure the analyte without interference from matrix components.

  • Accuracy and Precision: How close the measured values are to the true value and the reproducibility of the measurements.

  • Calibration Curve: Demonstrating a linear relationship between analyte concentration and instrument response.

  • Sensitivity (LLOQ): The lowest concentration that can be reliably quantified.

  • Stability: Ensuring the analyte is stable in the biological matrix under various storage and processing conditions.

The inclusion of a suitable internal standard in the LC-MS/MS and GC-MS methods is a critical component of a self-validating system, as it corrects for variability in sample preparation and instrument response.

Conclusion: Selecting the Appropriate Tool for the Task

The quantitative analysis of h-d-Mecha-oh hydrochloride in biological samples can be successfully achieved using LC-MS/MS, GC-MS, or HPLC-UV. The choice of methodology should be guided by the specific requirements of the research.

  • LC-MS/MS is the recommended approach for pharmacokinetic studies and other applications requiring high sensitivity and selectivity. Its ability to often analyze the compound without derivatization simplifies sample preparation.

  • GC-MS is a robust alternative, particularly when high chromatographic resolution is needed. However, the mandatory derivatization step adds complexity to the workflow.

  • HPLC-UV , while less sensitive, offers a cost-effective and accessible option for applications where higher concentrations of the analyte are expected. The need for derivatization is a key consideration.

By carefully considering the principles, protocols, and performance characteristics outlined in this guide, researchers can develop and validate a reliable method for the quantitative analysis of h-d-Mecha-oh hydrochloride, thereby enabling a deeper understanding of its biological fate and activity.

References

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). MDPI. [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. (2025). ResearchGate. [Link]

  • Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILILC–MS. (2019). National Institutes of Health. [Link]

  • Featured method: Plasma amino acid LC-MS/MS analysis. (n.d.). CHUM Research Centre. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2007). LCGC International. [Link]

  • Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection. (n.d.). Brieflands. [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. (2018). YouTube. [Link]

  • Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. (2024). PubMed. [Link]

  • Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization. (n.d.). KoreaScience. [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. (2017). YouTube. [Link]

  • Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. (2019). RSC Publishing. [Link]

  • MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice. (2025). ResearchGate. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. [Link]

  • Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. (n.d.). National Institutes of Health. [Link]

  • Reaction of primary amine with OPA. (n.d.). ResearchGate. [Link]

  • quantification of amino acids in rat urine by solid-phase extraction and liquid chromatography. (n.d.). Taylor & Francis Online. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (n.d.). National Institutes of Health. [Link]

  • Development and Application of Ultra-Performance Liquid Chromatography−TOF MS for Precision Large Scale Urinary Metabolic Phenotyping. (n.d.). ACS Publications. [Link]

  • Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. (2015). Medical Laboratory Journal. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide and peptidomimetic design, the selection of appropriate building blocks is paramount. Non-proteinogenic amino acids offer a vast toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and bioavailability.[1] This guide provides an in-depth comparative analysis of h-d-Mecha-oh hydrochloride, a unique D-amino acid derivative, against two other classes of unnatural amino acids: a D-α-amino acid ester (D-phenylalanine methyl ester hydrochloride) and a β-homo-amino acid ((S)-3-amino-4-phenylbutanoic acid hydrochloride).

This document moves beyond a simple cataloging of properties, offering insights into the causal relationships between chemical structure and experimental performance. By understanding these nuances, researchers can make more informed decisions in the rational design of novel therapeutics.

Introduction to the Analytes

The three amino acid derivatives under comparison represent distinct strategies in peptidomimetic development:

  • h-d-Mecha-oh hydrochloride (I): A D-amino acid with a hydroxymethyl group on the side chain. The D-configuration confers resistance to enzymatic degradation, a critical attribute for enhancing peptide half-life in vivo.[2] The hydroxyl functionality introduces a potential site for further modification or hydrogen bonding interactions.

  • D-phenylalanine methyl ester hydrochloride (II): A classic example of a D-amino acid derivative used to introduce conformational constraints and improve enzymatic stability.[3] The methyl ester protection of the C-terminus makes it suitable for solution-phase synthesis or as a starting material for solid-phase peptide synthesis (SPPS).[2]

  • (S)-3-amino-4-phenylbutanoic acid hydrochloride (III): A β-homo-amino acid, where the amino group is attached to the β-carbon of the carboxylic acid.[4] This extended backbone alters the peptide's secondary structure, influencing its folding patterns and proteolytic susceptibility.[5]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of these amino acid derivatives directly impact their handling, reactivity, and incorporation into peptide chains. The following table summarizes key comparative data, compiled from available literature and supplier information.

Propertyh-d-Mecha-oh hydrochloride (I)D-phenylalanine methyl ester hydrochloride (II)(S)-3-amino-4-phenylbutanoic acid hydrochloride (III)
Molecular Formula C₁₀H₂₀ClNO₂C₁₀H₁₄ClNO₂C₁₀H₁₄ClNO₂
Molecular Weight 221.72 g/mol 215.68 g/mol [6]215.67 g/mol [7]
Appearance White crystalline powderWhite to off-white crystalline powder[3][5]White crystalline powder[4]
Melting Point Not available159-163 °C[6]194-201 °C[7]
Solubility
    WaterHigh (presumed due to hydrochloride and hydroxyl groups)SolubleSoluble[4]
    MethanolSoluble (presumed)Soluble[8]Slightly Soluble[9]
    EthanolSoluble (presumed)Soluble[8]14 mg/mL[2][10]
    DMFSoluble (presumed)Soluble25 mg/mL[2][10]
    DMSOSoluble (presumed)Moderately Soluble[5]20 mg/mL[2][10]

Performance in Solid-Phase Peptide Synthesis (SPPS)

The ultimate test of these derivatives lies in their performance during peptide synthesis. Key metrics include coupling efficiency and the propensity for racemization.

Comparative Coupling Efficiency

The efficiency of the coupling reaction is a critical determinant of the final peptide's purity and yield. While direct comparative studies of these three specific molecules are not published, we can infer their relative performance based on their structural classes and established principles of peptide chemistry.

Parameterh-d-Mecha-oh hydrochloride (I)D-phenylalanine methyl ester hydrochloride (II)(S)-3-amino-4-phenylbutanoic acid hydrochloride (III)
Steric Hindrance ModerateModerateLow to Moderate
Nucleophilicity of Amine HighHighModerate
Predicted Coupling Efficiency HighHighModerate to High

Causality Behind Experimental Choices: The choice of coupling reagent is critical for achieving high coupling efficiency, especially with sterically hindered or less reactive amino acids. For routine couplings of all three derivatives, phosphonium-based reagents like HBTU or HATU, or aminium-based reagents, are excellent choices due to their high reactivity and ability to suppress racemization. For particularly challenging couplings, such as those involving sterically hindered residues, more potent activators like COMU may be employed.[12]

Racemization Propensity

Racemization, the loss of stereochemical integrity at the α-carbon during activation and coupling, is a significant concern in peptide synthesis.

Amino Acid DerivativePredicted Racemization RiskRationale
h-d-Mecha-oh hydrochloride (I) LowD-amino acids are generally less prone to racemization than their L-counterparts. The electron-donating nature of the alkyl side chain also helps to stabilize the chiral center.
D-phenylalanine methyl ester hydrochloride (II) Low to ModerateWhile still a D-amino acid, the presence of the ester group can slightly increase the acidity of the α-proton, making it more susceptible to epimerization under strongly basic conditions.
(S)-3-amino-4-phenylbutanoic acid hydrochloride (III) Very LowRacemization is primarily a concern for α-amino acids. As a β-amino acid, the chiral center is not directly adjacent to the activated carboxyl group, significantly reducing the risk of epimerization.

Expert Insights: The low racemization risk of D-amino acids and β-amino acids is a significant advantage in the synthesis of long or complex peptides where multiple coupling cycles increase the cumulative risk of epimerization.[13]

Experimental Protocols

To provide a practical framework for comparing these amino acid derivatives, the following section details standardized experimental protocols.

General Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative evaluation of the three amino acid derivatives in a model peptide synthesis.

G cluster_prep Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Analysis A Stock Solution Preparation (0.5 M in DMF) B Solubility Test (Water, MeOH, DMF, DMSO) A->B C Resin Swelling (Rink Amide Resin in DMF) D Fmoc Deprotection (20% Piperidine in DMF) C->D for each amino acid E Coupling Reaction (Amino Acid, HBTU, DIPEA) D->E for each amino acid F Washing Steps (DMF, DCM) E->F for each amino acid G Repeat Cycles F->G for each amino acid G->D for each amino acid H Cleavage and Deprotection (TFA Cocktail) G->H after final cycle I Crude Peptide Precipitation (Cold Diethyl Ether) H->I J HPLC Analysis (Purity and Coupling Efficiency) I->J K LC-MS Analysis (Identity and Racemization) I->K

Caption: General workflow for comparative analysis of amino acid derivatives.

Detailed Protocol: Solubility Assessment

Objective: To quantitatively determine the solubility of each amino acid derivative in various solvents relevant to peptide synthesis.

  • Materials:

    • h-d-Mecha-oh hydrochloride

    • D-phenylalanine methyl ester hydrochloride

    • (S)-3-amino-4-phenylbutanoic acid hydrochloride

    • Solvents: Deionized water, Methanol (MeOH), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

    • Vials, magnetic stirrer, analytical balance.

  • Procedure:

    • Add a known excess amount of the amino acid derivative to a vial containing a measured volume of the solvent at room temperature.

    • Stir the mixture vigorously for 24 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Evaporate the solvent from the supernatant and weigh the remaining solid.

    • Calculate the solubility in mg/mL.

Detailed Protocol: Solid-Phase Peptide Synthesis and Coupling Efficiency Monitoring

Objective: To synthesize a model tripeptide (e.g., Ac-Ala-X-Ala-NH₂, where X is the test amino acid derivative) and assess the coupling efficiency of each derivative.

  • Materials:

    • Rink Amide resin

    • Fmoc-Ala-OH

    • Test amino acid derivatives (I, II, III)

    • Coupling reagent: HBTU

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Deprotection reagent: 20% Piperidine in DMF

    • Solvents: DMF, Dichloromethane (DCM)

    • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

    • Cold diethyl ether

  • Procedure:

    • Swell the Rink Amide resin in DMF for 1 hour.

    • Perform Fmoc deprotection with 20% piperidine in DMF.

    • Couple Fmoc-Ala-OH using HBTU and DIPEA in DMF.

    • Repeat the deprotection step.

    • Couple the test amino acid derivative (I, II, or III) using HBTU and DIPEA.

      • Monitoring: After coupling, take a small sample of the resin and perform a Kaiser test to qualitatively assess the presence of free amines. A negative Kaiser test (yellow beads) indicates a complete reaction.

    • Repeat the deprotection and coupling steps with Fmoc-Ala-OH.

    • Cleave the peptide from the resin using the TFA cocktail.

    • Precipitate the crude peptide in cold diethyl ether.

    • Analyze the crude peptide by HPLC to determine the purity, which serves as an indicator of the overall coupling efficiency.

Detailed Protocol: Racemization Analysis by LC-MS

Objective: To determine the extent of racemization of the incorporated test amino acid during the coupling reaction.

  • Materials:

    • Crude tripeptides from the previous protocol.

    • LC-MS system with a chiral column or a standard C18 column capable of separating diastereomers.

  • Procedure:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Inject the sample into the LC-MS system.

    • Develop a gradient elution method to separate the desired diastereomer from any potential epimerized products.

    • Identify the peaks corresponding to the correct and the epimerized peptide by their mass-to-charge ratio.

    • Quantify the area under the curve for each peak to determine the percentage of racemization.

Visualization of Key Concepts

Peptide Bond Formation

The following diagram illustrates the fundamental process of peptide bond formation in SPPS, highlighting the roles of the protecting groups and coupling agents.

G cluster_reactants Reactants cluster_activation Activation cluster_product Product A Fmoc-NH-CHR-COOH (Protected Amino Acid) C Activated Amino Acid (e.g., HBTU ester) A->C + Coupling Reagent (HBTU) + Base (DIPEA) B H₂N-Peptide-Resin D Fmoc-NH-CHR-CO-NH-Peptide-Resin (Elongated Peptide) B->D C->D + H₂N-Peptide-Resin

Caption: Peptide bond formation in solid-phase peptide synthesis.

Conclusion and Future Perspectives

This guide has provided a comprehensive comparative framework for evaluating h-d-Mecha-oh hydrochloride and related amino acid derivatives. The choice of a specific unnatural amino acid will always be context-dependent, guided by the desired pharmacological profile of the target peptide.

  • h-d-Mecha-oh hydrochloride is a promising candidate for introducing both enzymatic stability and a site for further functionalization.

  • D-phenylalanine methyl ester hydrochloride remains a reliable choice for inducing conformational constraints and enhancing stability, particularly in solution-phase synthesis.

  • (S)-3-amino-4-phenylbutanoic acid hydrochloride offers a powerful strategy to fundamentally alter the peptide backbone, leading to novel secondary structures and improved proteolytic resistance.

Future research should focus on generating more extensive quantitative data for novel amino acid derivatives to enable more predictive and rational drug design. The protocols and comparative logic presented here provide a robust starting point for such investigations.

References

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  • National Center for Biotechnology Information. (n.d.).
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  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization | Laboratory Research. [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids.
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  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
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  • National Center for Biotechnology Information. (n.d.).
  • Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?[Link]

  • ResearchGate. (n.d.).
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  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • arXiv. (n.d.). Amino Acids and Their Biological Derivatives Modulate Protein-Protein Interactions In an Additive Way.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • protocols.io. (2016, December 30). HPLC Purification of Peptides. [Link]

  • ResearchGate. (2025, August 6).
  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Exploring D-Phenylalanine Methyl Ester Hydrochloride: Properties and Applic
  • Chemistry LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids. [Link]

  • ResearchGate. (2017, March 10). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?[Link]

  • Nowick, J. S. (n.d.).

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